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4-trans-Hydroxy glibenclamide-d5

Cat. No.: B12376783
M. Wt: 515.0 g/mol
InChI Key: IUWSGCQEWOOQDN-GUCVCZPNSA-N
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Description

4-trans-Hydroxy glibenclamide-d5 is a useful research compound. Its molecular formula is C23H28ClN3O6S and its molecular weight is 515.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O6S B12376783 4-trans-Hydroxy glibenclamide-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

515.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-[(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D

InChI Key

IUWSGCQEWOOQDN-GUCVCZPNSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)[2H]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O

Origin of Product

United States

Foundational & Exploratory

4-trans-Hydroxy Glibenclamide-d5: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-d5, a deuterated internal standard essential for the accurate quantification of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the widely prescribed anti-diabetic drug, glibenclamide. This document outlines its chemical properties, proposed synthesis, and applications in modern bioanalytical methodologies. Detailed experimental protocols and relevant physiological pathways are also presented to support its use in research and regulated drug development environments.

Introduction to this compound

This compound is a stable isotope-labeled form of 4-trans-Hydroxy glibenclamide, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical and physical properties. Consequently, it serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for its ability to compensate for variability in sample preparation, injection volume, and instrument response.

Physicochemical and Analytical Properties

A summary of the key physicochemical and analytical properties of 4-trans-Hydroxy glibenclamide and its deuterated analog are presented below.

Property4-trans-Hydroxy GlibenclamideThis compound
Synonyms 4-trans-OH-glibenclamide, M1-
Molecular Formula C₂₃H₂₈ClN₃O₆SC₂₃H₂₃D₅ClN₃O₆S
Molecular Weight 510.00 g/mol ~515.00 g/mol
CAS Number 23155-00-2Not available
Appearance White crystalline powder-
Solubility Soluble in DMSO and methanolSoluble in DMSO and methanol
Storage Temperature -20°C-20°C

Table 1: Physicochemical Properties

Mass Spectrometry Data

Accurate quantification using LC-MS/MS relies on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The following table summarizes the reported mass transitions for glibenclamide and provides projected transitions for its hydroxylated metabolite and the deuterated internal standard.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
Glibenclamide494.2369.020
4-trans-Hydroxy Glibenclamide510.2385.0 (projected)Not specified
This compound515.2390.0 (projected)Not specified

Table 2: Mass Spectrometry Parameters (MRM Transitions)

Note: The product ion for glibenclamide (m/z 369.0) corresponds to the cleavage of the sulfonylurea bond. A similar fragmentation is expected for the hydroxylated metabolites.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Deuterated Starting Material Synthesis cluster_1 Glibenclamide-d10 Synthesis cluster_2 Final Hydroxylation Cyclohexanone Cyclohexanone Cyclohexanol-d11 Cyclohexanol-d11 Cyclohexanone->Cyclohexanol-d11 Reduction with NaBD4 Cyclohexylamine-d10 Cyclohexylamine-d10 Cyclohexanol-d11->Cyclohexylamine-d10 Reductive Amination Isocyanatocyclohexane-d10 Isocyanato- cyclohexane-d10 Cyclohexylamine-d10->Isocyanatocyclohexane-d10 Phosgenation Sulfonamide_Intermediate 4-(2-(5-Chloro-2-methoxy- benzamido)ethyl)benzenesulfonamide Glibenclamide-d10 Glibenclamide-d10 Sulfonamide_Intermediate->Glibenclamide-d10 Coupling Isocyanatocyclohexane-d10->Glibenclamide-d10 This compound This compound Glibenclamide-d10->this compound CYP-mediated or Chemical Hydroxylation

A proposed synthetic pathway for this compound.

Metabolism and Pharmacokinetics

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. The major active metabolites are 4-trans-Hydroxy glibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[1] These metabolites retain some hypoglycemic activity and are primarily excreted in the urine and feces.[2][3]

The pharmacokinetic parameters of 4-trans-Hydroxy glibenclamide have been studied, particularly in the context of renal function.

ParameterNormal Renal FunctionImpaired Renal Function
Cmax (ng/mL) 16 - 5724 - 85
AUC (ng·h/mL) Higher in impaired renal functionHigher in impaired renal function

Table 3: Pharmacokinetic Parameters of 4-trans-Hydroxy Glibenclamide (M1)[2]

The pharmacokinetic properties of this compound are expected to be nearly identical to its non-deuterated analog.

The metabolic pathway of glibenclamide is illustrated below:

Glibenclamide_Metabolism Glibenclamide Glibenclamide CYP2C9_CYP3A4 CYP2C9, CYP3A4 (Liver) Glibenclamide->CYP2C9_CYP3A4 Hydroxylation Metabolites Active Metabolites CYP2C9_CYP3A4->Metabolites M1 4-trans-Hydroxy glibenclamide (M1) Metabolites->M1 M2 3-cis-Hydroxy glibenclamide (M2) Metabolites->M2 Excretion Urine and Feces M1->Excretion M2->Excretion

Metabolic pathway of glibenclamide to its active metabolites.

Mechanism of Action of Glibenclamide

Glibenclamide exerts its hypoglycemic effect by stimulating insulin (B600854) release from pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.

The signaling pathway for glibenclamide-induced insulin secretion is depicted below:

Glibenclamide_MOA Glibenclamide Glibenclamide SUR1 SUR1 Subunit of KATP Channel Glibenclamide->SUR1 Binds to KATP_Closure KATP Channel Closure SUR1->KATP_Closure Induces Membrane_Depolarization Membrane Depolarization KATP_Closure->Membrane_Depolarization Ca_Influx Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Opens Voltage-gated Ca²⁺ channels Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Blood_Glucose_Lowering Lowered Blood Glucose Insulin_Exocytosis->Blood_Glucose_Lowering

Signaling pathway of glibenclamide's mechanism of action.

Experimental Protocols

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This section provides a typical protocol for the extraction and analysis of 4-trans-Hydroxy glibenclamide from human plasma using this compound as an internal standard.

Materials:

  • Human plasma

  • 4-trans-Hydroxy glibenclamide analytical standard

  • This compound internal standard solution (in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1200 series or equivalent

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: As specified in Table 2.

The experimental workflow is summarized in the following diagram:

Experimental_Workflow Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

A typical bioanalytical workflow for plasma sample analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite of glibenclamide in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust bioanalytical method development and validation, supporting pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its properties, synthesis, and application, thereby facilitating its effective implementation in advanced pharmaceutical research.

References

An In-depth Technical Guide on the Core Chemical Properties of 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-trans-Hydroxy glibenclamide-d5, a key deuterated metabolite of the widely used anti-diabetic drug, glibenclamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical and Physical Properties

This compound is the deuterated form of 4-trans-Hydroxy glibenclamide, a major active metabolite of glibenclamide (also known as glyburide). The incorporation of five deuterium (B1214612) atoms makes it a suitable internal standard for quantitative bioanalytical studies using mass spectrometry.

PropertyValueSource
Chemical Name 5-chloro-N-(2-(4-(((((trans-4-hydroxycyclohexyl-2,2,6,6-d4)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-d-benzamideN/A
Molecular Formula C₂₃H₂₃D₅ClN₃O₆S[1]
Molecular Weight 515.03 g/mol [2]
CAS Number 23155-00-2 (non-deuterated)[3]
Appearance White crystalline powder[3]
Melting Point 163 - 164 °C (non-deuterated)[3]
Solubility Soluble in DMSO and methanol[4]
pKa ~5.3 (estimated based on glibenclamide)N/A

Metabolic Pathway and Synthesis

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, to form hydroxylated metabolites. The most significant of these is 4-trans-Hydroxy glibenclamide.

The synthesis of this compound for research purposes typically involves the chemical synthesis of glibenclamide followed by deuteration and hydroxylation, or biotransformation of deuterated glibenclamide using microbial systems that express the necessary P450 enzymes.

Glibenclamide_d5 Glibenclamide-d5 CYP2C9_CYP3A4 CYP2C9 / CYP3A4 (Liver Microsomes) Glibenclamide_d5->CYP2C9_CYP3A4 Hydroxylation Metabolite This compound CYP2C9_CYP3A4->Metabolite

Metabolic conversion of Glibenclamide-d5.

Signaling Pathway of Glibenclamide

Glibenclamide, and its active metabolite 4-trans-Hydroxy glibenclamide, exert their primary pharmacological effect by modulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels.

cluster_cell Pancreatic β-cell Glibenclamide Glibenclamide / 4-trans-Hydroxy glibenclamide KATP_channel K-ATP Channel (SUR1/Kir6.2) Glibenclamide->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis

Glibenclamide's mechanism of action in insulin secretion.

Experimental Protocols

In Vitro Metabolism of Glibenclamide-d5 using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of glibenclamide-d5 in a human liver microsomal system.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the phosphate buffer and HLM solution to 37°C.

  • Add the this compound stock solution to the HLM-buffer mixture to achieve the desired final substrate concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining parent compound.

A Prepare Reagents (Substrate, HLM, Buffer) B Pre-warm to 37°C A->B C Add Substrate to HLM/Buffer Mixture B->C D Initiate Reaction with NADPH System C->D E Incubate at 37°C D->E F Quench Reaction at Time Points with ACN E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Workflow for in vitro metabolism assay.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

    • Internal Standard (non-deuterated): Precursor ion (Q1) m/z 510.0 -> Product ion (Q3) m/z (e.g., 393.1)

Sample Preparation (from in vitro metabolism assay):

  • The supernatant from the quenched reaction is directly injected into the LC-MS/MS system.

  • For in vivo samples (plasma, urine), a protein precipitation or liquid-liquid extraction step is typically required prior to analysis.

This technical guide provides a foundational understanding of the chemical properties and analytical considerations for this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available instrumentation.

References

An In-depth Technical Guide to the Synthesis of 4-trans-Hydroxyglibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-trans-hydroxyglibenclamide-d5, an isotopically labeled active metabolite of the antidiabetic drug glibenclamide. Given the absence of a published direct synthesis, this guide outlines a proposed, chemically sound multi-step synthetic route based on established organic chemistry principles and analogous reactions. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the blockade of ATP-sensitive potassium channels (KATP) in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. The major active metabolite of glibenclamide is 4-trans-hydroxyglibenclamide, formed by the action of cytochrome P450 enzymes.

The deuterated analog, 4-trans-hydroxyglibenclamide-d5, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium (B1214612) labels provide a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The increased mass can also confer a kinetic isotope effect, potentially slowing the rate of metabolism at the deuterated sites and aiding in metabolic pathway elucidation.

This guide details a proposed synthetic pathway, experimental protocols, and contextual biological information to facilitate its preparation in a research setting.

Proposed Synthetic Pathway

The proposed synthesis is a convergent route, involving the preparation of two key intermediates:

  • Intermediate A: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

  • Intermediate B: trans-4-Isocyanatocyclohexanol-2,2,6,6-d4-1-d1 (a d5-labeled isocyanate)

These intermediates are then coupled in the final step to yield the target molecule.

Logical Workflow of the Proposed Synthesis

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A1 5-Chloro-2-methoxybenzoic acid A3 N-(2-Phenylethyl)-5-chloro-2-methoxybenzamide A1->A3 A2 β-Phenylethylamine A2->A3 A5 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride A3->A5 Chlorosulfonation A4 Chlorosulfonic Acid A4->A5 A7 Intermediate A: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide A5->A7 Amination A6 Ammonia A6->A7 Final 4-trans-Hydroxyglibenclamide-d5 A7->Final Coupling Reaction B1 4-Aminocyclohexanone (protected) B3 4-Aminocyclohexanone-2,2,6,6-d4 (protected) B1->B3 H/D Exchange B2 D2O / NaOD B2->B3 B5 trans-4-Aminocyclohexanol-2,2,6,6-d4-1-d1 (protected) B3->B5 Stereoselective Reduction B4 Sodium Borodeuteride (NaBD4) B4->B5 B6 Deprotection B5->B6 B7 trans-4-Aminocyclohexanol-d5 B6->B7 B9 Intermediate B: trans-4-Isocyanatocyclohexanol-d5 B7->B9 Isocyanate Formation B8 Triphosgene B8->B9 B9->Final G cluster_cell Pancreatic β-Cell KATP KATP Channel (SUR1/Kir6.2) Membrane_depol Membrane Depolarization KATP->Membrane_depol Closure leads to Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_vesicle Insulin Vesicles Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Exocytosis Membrane_depol->Ca_channel Opens Ca_influx->Insulin_vesicle Triggers fusion Glibenclamide Glibenclamide or 4-trans-Hydroxyglibenclamide Glibenclamide->KATP Binds to SUR1 and inhibits

In-Depth Technical Guide: Structure of 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies related to 4-trans-Hydroxy glibenclamide-d5. This deuterated metabolite of the antidiabetic drug glibenclamide is a critical internal standard for pharmacokinetic and metabolic studies. This document details its chemical structure, including the specific locations of deuterium (B1214612) labeling, summarizes its physicochemical properties, and presents relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the signaling pathway of its parent compound, glibenclamide, and provides visual representations of key structures and processes to support research and drug development efforts.

Introduction

Glibenclamide, also known as glyburide, is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. The biotransformation of glibenclamide in the body leads to the formation of several metabolites, with 4-trans-Hydroxy glibenclamide being one of the major active metabolites.

For accurate quantification of 4-trans-Hydroxy glibenclamide in biological matrices, stable isotope-labeled internal standards are indispensable. This compound is a deuterated analog designed for this purpose, offering a distinct mass-to-charge ratio for mass spectrometry-based analysis without significantly altering its chemical properties. This guide provides an in-depth exploration of the structure and associated technical details of this important research compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core structure of 4-trans-Hydroxy glibenclamide with the incorporation of five deuterium atoms.

Deuteration Pattern

The five deuterium atoms are located on the cyclohexyl ring of the molecule. Specifically, they are at the 2, 2, 3, 3, and 4 positions of the cyclohexyl group. This specific placement ensures metabolic stability of the label and provides a significant mass shift for analytical purposes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are comparable to its non-deuterated counterpart, ensuring its suitability as an internal standard.

PropertyValue
Chemical Formula C₂₃H₂₃D₅ClN₃O₆S
Molecular Weight 515.03 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol
Storage Conditions -20°C for long-term storage

Synthesis

The synthesis of this compound is a multi-step process that typically involves the introduction of deuterium atoms onto a precursor molecule before the final assembly of the glibenclamide metabolite structure.

General Synthetic Approach

A common strategy involves the use of a deuterated cyclohexanol (B46403) derivative as a starting material. This deuterated building block is then incorporated into the sulfonylurea moiety through a series of reactions, ultimately leading to the formation of the target molecule. The synthesis is carefully controlled to ensure the specific placement of the deuterium atoms.

Illustrative Synthetic Workflow

G start Deuterated Cyclohexanol Precursor step1 Activation of Hydroxyl Group start->step1 step2 Reaction with Sulfonamide Intermediate step1->step2 step3 Coupling with Benzamidoethyl Moiety step2->step3 end_product This compound step3->end_product purification Purification (e.g., HPLC) end_product->purification

Caption: General synthetic workflow for this compound.

Analytical Characterization

The structural integrity and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive evidence of successful deuteration.

Note: Specific NMR data for this compound is typically provided in the Certificate of Analysis from the supplier.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can further confirm the structure and the location of the deuterium atoms.

Experimental Protocol: UPLC-MS/MS Analysis

A typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound in a biological matrix would involve the following steps:

  • Sample Preparation: Protein precipitation of the plasma or tissue homogenate sample using a solvent like acetonitrile, followed by centrifugation and collection of the supernatant.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both 4-trans-Hydroxy glibenclamide and its deuterated internal standard.

G sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Analysis msms->data G glibenclamide Glibenclamide / 4-trans-Hydroxy glibenclamide sur1 SUR1 Subunit glibenclamide->sur1 Binds to katp K-ATP Channel (Kir6.2) sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to vgcc Voltage-Gated Ca²⁺ Channel depolarization->vgcc Activates ca_influx Ca²⁺ Influx vgcc->ca_influx Allows insulin Insulin Secretion ca_influx->insulin Triggers

In-Depth Technical Guide: 4-trans-Hydroxy Glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-d5, a deuterated analog of a primary active metabolite of the antidiabetic drug glibenclamide. This document details its molecular characteristics, relevant metabolic pathways, and established analytical methodologies, presenting the information in a clear and structured format to support research and development activities.

Core Data Summary

The following table summarizes the key quantitative data for 4-trans-Hydroxy glibenclamide and its deuterated analog.

Parameter4-trans-Hydroxy glibenclamideThis compound
Molecular Formula C₂₃H₂₈ClN₃O₆SC₂₃H₂₃D₅ClN₃O₆S
Molecular Weight 510.0 g/mol [1]515.08 g/mol
Monoisotopic Mass 509.1415 g/mol 514.1730 g/mol
Primary Use in Research Metabolite identification and pharmacological studiesInternal standard in quantitative bioanalytical assays (LC-MS/MS)[2]

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. The formation of 4-trans-Hydroxy glibenclamide is a major metabolic route.

The biotransformation of glibenclamide to its hydroxylated metabolites is primarily catalyzed by the CYP2C8 and CYP2C9 isoenzymes. This metabolic process is a critical determinant of the drug's pharmacokinetic profile and duration of action.

Glibenclamide_Metabolism Metabolic Pathway of Glibenclamide Glibenclamide Glibenclamide Metabolite 4-trans-Hydroxy glibenclamide Glibenclamide->Metabolite Hydroxylation Enzymes CYP2C8 / CYP2C9 Enzymes->Glibenclamide

Caption: Metabolic conversion of Glibenclamide to its active metabolite.

Experimental Protocols: Quantification in Biological Matrices

The quantification of 4-trans-Hydroxy glibenclamide in biological samples such as plasma and urine is crucial for pharmacokinetic and metabolic studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a deuterated internal standard like this compound for accurate and precise measurement.

Sample Preparation: Protein Precipitation (for Plasma)[2]
  • To 400 µL of plasma sample, add 10 µL of the internal standard solution (this compound in a suitable solvent).

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of a suitable mobile phase-compatible solution (e.g., 50:50 v/v methanol:5 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.0).

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[2][3]
  • Chromatographic Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode generally provides higher sensitivity for these analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure selectivity and accurate quantification.

The following diagram illustrates a typical experimental workflow for the analysis of 4-trans-Hydroxy glibenclamide using a deuterated internal standard.

Experimental_Workflow Analytical Workflow for 4-trans-Hydroxy glibenclamide cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add 4-trans-Hydroxy glibenclamide-d5 (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: Workflow for quantifying 4-trans-Hydroxy glibenclamide.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within pharmaceutical and drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for determining therapeutic agent concentrations in complex biological matrices.[1] However, the inherent variability of these matrices and the multi-step nature of sample preparation present significant challenges to data integrity. This technical guide provides an in-depth exploration of deuterated internal standards, the essential tool for mitigating these challenges and ensuring the robustness of quantitative bioanalytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[3][4] This subtle increase in mass allows the standard to be differentiated from the analyte by the mass spectrometer, yet its physicochemical properties remain nearly identical.[5][6]

By adding a known quantity of the deuterated standard to a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2] Any variability or loss of the analyte during sample extraction, cleanup, injection, and even fluctuations in ionization efficiency within the mass spectrometer is mirrored by the deuterated standard.[2][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and providing a highly accurate and precise measurement of the true analyte concentration.[8][9]

Key Advantages of Deuterated Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely considered the gold standard in quantitative bioanalysis.[8][10] Their adoption, recommended by regulatory bodies like the FDA and EMA, offers several distinct advantages over structural analogs or other correction methods.[3][4]

  • Compensation for Matrix Effects : The "matrix effect" is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., lipids, salts, proteins).[8] This is a major source of inaccuracy in LC-MS assays. Because a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization and a significant reduction in measurement error.[4][11]

  • Correction for Sample Preparation Variability : Losses can occur at any stage of sample handling, from extraction to reconstitution.[9] Since the deuterated IS behaves like the analyte, it corrects for these physical losses, ensuring that the final calculated concentration is accurate even if recovery is not 100%.[6]

  • Improved Accuracy and Precision : By accounting for multiple sources of variability, deuterated standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[4] This leads to more reliable data for critical applications like pharmacokinetic and toxicological studies.[3]

  • Enhanced Method Robustness : Methods employing deuterated standards are more robust and less susceptible to minor variations in experimental conditions, leading to higher assay success rates and greater confidence in inter-laboratory comparisons.[7]

Practical Considerations and Potential Pitfalls

While powerful, the effective use of deuterated standards requires careful consideration of several factors to avoid potential analytical issues.

  • Chromatographic (Isotope) Effects : Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10][12] This separation, known as the deuterium isotope effect, can lead to the analyte and the IS experiencing different matrix effects if they elute into regions with varying degrees of ion suppression, compromising accuracy.[8][12] Complete or near-complete co-elution is therefore critical.[12]

  • Isotopic Purity and Cross-Contribution : The deuterated standard must have high isotopic purity (typically >98%) to be reliable.[3][8] The presence of unlabeled analyte as an impurity in the IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[3] Regulatory guidelines state that the contribution of the IS to the analyte signal should be less than 20% of the LLOQ response.[9]

  • Stability and Deuterium Exchange : The deuterium atoms must be placed in stable, non-exchangeable positions on the molecule.[10] Deuterium on heteroatoms (e.g., -OH, -NH) can exchange with hydrogen from protic solvents like water or methanol (B129727), diminishing the utility of the standard.[10]

  • Mass Difference : To avoid isotopic cross-talk, the mass difference between the analyte and the deuterated IS should ideally be at least 3-4 Da.[9][12]

Quantitative Performance: Deuterated vs. Analog Standards

The empirical benefits of using a deuterated internal standard are evident when comparing validation data against methods using a non-isotopic, structural analog IS. The tables below summarize key performance metrics from published studies.

Table 1: Comparison of Precision and Accuracy for Everolimus (B549166) Quantification [13]

Internal Standard TypeParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Everolimus-d4 (Deuterated) Precision (%CV) 4.3% - 7.2% (Total)
Accuracy (% Recovery) 98.3% - 108.1% (Across linear range)
32-desmethoxyrapamycin (Analog) Precision (%CV) 4.3% - 7.2% (Total)
Accuracy (% Recovery) 98.3% - 108.1% (Across linear range)
Comparison Note:\multicolumn{4}{l}{Although both standards showed acceptable performance, the deuterated standard (Everolimus-d4) yielded a slope closer to unity (0.95) compared to the analog (0.83) in a comparison with an independent method, indicating more accurate quantification.[13]}

Table 2: Validation Summary for Venetoclax using a Deuterated (D8) Internal Standard [14]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 5.798.75.9598.0
Medium 6.296.37.299.2
High 7.797.58.5100.4
Conclusion:\multicolumn{4}{l}{The data demonstrates excellent precision and accuracy, well within the acceptance criteria set by regulatory agencies, highlighting the reliability of the method using a deuterated internal standard.[14]}

Experimental Workflows and Methodologies

A robust bioanalytical method involves a series of well-defined steps. The use of a deuterated internal standard is integrated at the very beginning of the sample preparation process to ensure it tracks the analyte throughout the entire workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike with Deuterated IS Sample->Spike Extract 3. Extraction (PPT, SPE, LLE) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS Integrate 7. Peak Integration MS->Integrate Calculate 8. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 9. Quantify vs. Calibration Curve Calculate->Quantify

A typical bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocols

The following are detailed methodologies for two common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This method is a rapid and straightforward technique for removing the majority of proteins from plasma or serum samples.[14]

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma, standards, or quality controls).

  • Internal Standard Addition: Add 25 µL of the deuterated internal standard working solution (prepared in a suitable solvent like methanol or acetonitrile) to each tube.

  • Vortexing: Vortex each sample for 10-15 seconds to ensure homogeneity and initiate protein denaturation.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each tube to precipitate the proteins.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). This step concentrates the sample and ensures solvent compatibility.

  • Analysis: Transfer the reconstituted sample to an LC vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup than PPT, effectively removing salts and other interferences, and can be used to concentrate the analyte.[2][14] The following is a generic protocol for reversed-phase SPE.

  • Conditioning: Place the SPE cartridges (e.g., C18 or polymer-based) on a vacuum manifold. Pass 1 mL of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.[2][11]

  • Equilibration: Pass 1 mL of water (or an aqueous buffer matching the sample pH) through each cartridge to equilibrate the sorbent.[2][11]

  • Sample Loading: Pre-treat the sample by adding the deuterated IS. The sample may need to be diluted with an aqueous buffer to ensure proper binding. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min). The analyte and IS will be retained on the sorbent.[2][14]

  • Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and IS remain bound.[11][14]

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate in a clean tube.[11][14]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[14]

Logical Relationships in IS Selection and Troubleshooting

The decision to use a deuterated standard and the process for troubleshooting potential issues follows a logical pathway aimed at ensuring data integrity.

G cluster_advantages Advantages cluster_challenges Potential Challenges cluster_solutions Solutions & Mitigations A1 Corrects for Matrix Effects A2 Corrects for Extraction Loss A3 Improves Accuracy & Precision A4 Increases Method Robustness C1 Isotope Effect (Chromatographic Shift) S1 Optimize Chromatography for Co-elution C1->S1 Leads to differential matrix effects C2 Isotopic Impurity (Cross-Contribution) S2 Verify IS Purity (>98%) C2->S2 Causes inaccurate quantification at LLOQ C3 Deuterium Exchange (Label Instability) S3 Ensure Stable Label Position C3->S3 Compromises IS concentration IS Deuterated Internal Standard IS->A1 IS->A2 IS->A3 IS->A4 IS->C1 IS->C2 IS->C3

Key advantages, challenges, and solutions for deuterated standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a foundation for achieving the highest levels of accuracy, precision, and reliability in quantitative LC-MS assays.[5] By effectively compensating for the myriad variabilities inherent in analyzing complex biological samples, they enable researchers and drug development professionals to generate high-quality, defensible data that can withstand regulatory scrutiny and confidently guide critical decisions.[1] While their implementation requires a thorough understanding of potential pitfalls like isotopic effects and purity, careful method development and validation ensure that deuterated standards remain the unequivocal gold standard in the field.

References

The Pharmacokinetics of Glibenclamide Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic efficacy and safety profile are significantly influenced by its extensive hepatic metabolism into active metabolites. This technical guide provides a comprehensive overview of the pharmacokinetics of glibenclamide's principal metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The document delves into their formation, distribution, and elimination, supported by quantitative data from various clinical studies. Detailed experimental protocols for the analysis of these compounds in biological matrices are provided, alongside visualizations of the metabolic pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the pharmacokinetic properties of glibenclamide and its active metabolites.

Introduction

Glibenclamide exerts its primary pharmacodynamic effect by stimulating insulin (B600854) secretion from pancreatic β-cells through the inhibition of ATP-sensitive potassium (K-ATP) channels.[1][2] However, the parent drug is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into two major active metabolites, M1 and M2.[1][3] These metabolites possess hypoglycemic activity and contribute to the overall therapeutic and potential adverse effects of glibenclamide.[4][5] Understanding the pharmacokinetic profile of these metabolites is therefore crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety, particularly in special populations such as individuals with renal impairment.[5]

Metabolic Pathway of Glibenclamide

Glibenclamide is predominantly metabolized by CYP2C9 and, to a lesser extent, CYP3A4.[1][6][7] The hydroxylation of the cyclohexyl ring of glibenclamide results in the formation of M1 and M2.[1][3] Genetic polymorphisms in the CYP2C9 gene can significantly influence the metabolism of glibenclamide, leading to interindividual variability in drug response and risk of hypoglycemia.[8]

Glibenclamide_Metabolism Glibenclamide Glibenclamide M1 4-trans-hydroxy-glibenclamide (M1) (Active) Glibenclamide->M1 CYP2C9 / CYP3A4 M2 3-cis-hydroxy-glibenclamide (M2) (Active) Glibenclamide->M2 CYP2C9 / CYP3A4 Excretion Biliary and Renal Excretion M1->Excretion M2->Excretion

Figure 1: Metabolic Pathway of Glibenclamide.

Quantitative Pharmacokinetics of Glibenclamide and its Metabolites

The pharmacokinetic parameters of glibenclamide and its metabolites have been characterized in various studies. The following tables summarize key quantitative data from healthy volunteers and patients with type 2 diabetes, including those with impaired renal function.

Table 1: Pharmacokinetic Parameters of Glibenclamide and its Metabolites in Different Patient Populations

ParameterGlibenclamideM1 MetaboliteM2 MetabolitePopulationReference
Cmax (ng/mL) 157.97 - 773.61 (dose-dependent)24 - 857 - 22Type 2 Diabetes with Impaired Renal Function[5][9]
91.1 (1.75 mg dose)16 - 57<5 - 18Type 2 Diabetes with Normal Renal Function[5][10]
AUC (ng·h/mL) 324 (1.75 mg dose)Higher in IRF vs NRF-Type 2 Diabetes[5][10]
t½ (hours) 4.42 - 8.08--Type 2 Diabetes[9]
~15 (terminal)--Type 2 Diabetes[5]
CL/F (L/h) 1.94 - 3.09Lower in IRF vs NRF-Type 2 Diabetes[5][9]
Equilibration Half-life (kEO-HL) (h) 0.443.91.4Healthy Subjects[4]

IRF: Impaired Renal Function; NRF: Normal Renal Function

Experimental Protocols

The quantification of glibenclamide and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Sample Collection and Preparation

A typical pharmacokinetic study involves the collection of serial blood samples following drug administration.

Experimental_Workflow cluster_protocol Typical Pharmacokinetic Study Protocol Dosing Drug Administration (e.g., single oral dose) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or -80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (e.g., LLE or SPE) Sample_Storage->Sample_Preparation Analysis LC-MS/MS or HPLC-UV Analysis Sample_Preparation->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Figure 2: Generalized Experimental Workflow for a Glibenclamide PK Study.
Analytical Methodology: HPLC-UV

Objective: To determine the concentration of glibenclamide in human plasma.

Materials:

  • HPLC System: Isocratic pump, UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Chemicals: Acetonitrile (B52724) (HPLC grade), potassium dihydrogen phosphate (B84403), triethylamine, phosphoric acid, glibenclamide reference standard, internal standard (e.g., glimepiride).

  • Sample Preparation: Centrifuge, micropipettes, extraction solvent (e.g., methanol).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.040 M potassium dihydrogen phosphate with 0.25 mL/L triethylamine, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 535:465 (v/v).[11] The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation:

    • Prepare stock solutions of glibenclamide and the internal standard in an appropriate solvent.

    • Spike blank plasma with known concentrations of glibenclamide to prepare calibration standards and quality control samples.

    • For plasma samples, perform protein precipitation by adding methanol.[11] Centrifuge to separate the precipitated proteins.

    • Transfer the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detection Wavelength: 230 nm.[11]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of glibenclamide to the internal standard against the nominal concentration. Determine the concentration of glibenclamide in the unknown samples from the calibration curve.

Analytical Methodology: LC-MS/MS for Metabolites

For the sensitive and specific quantification of glibenclamide and its metabolites, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferred.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Acidify plasma or urine samples and extract with an organic solvent such as benzene.[12] Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analytes.

LC-MS/MS Parameters:

  • Chromatography: Utilize a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive or negative ion mode. Monitor specific precursor-to-product ion transitions for glibenclamide, M1, M2, and the internal standard in multiple reaction monitoring (MRM) mode. The lower limit of quantitation (LLOQ) for metabolites in plasma can reach as low as 0.1 ng/mL with this technique.[12]

Extrapancreatic Effects of Glibenclamide

Beyond its primary action on pancreatic β-cells, glibenclamide has been reported to have extrapancreatic effects. Studies have shown that glibenclamide can increase insulin binding to monocytes, suggesting a potential enhancement of insulin sensitivity in peripheral tissues.[13] Additionally, there is evidence to suggest that glibenclamide may inhibit the degradation of insulin in the liver, thereby prolonging its action.[14]

Glibenclamide_Extrapancreatic_Effects Glibenclamide Glibenclamide Monocyte Monocyte Glibenclamide->Monocyte Acts on Increased_Binding Increased Insulin Binding Liver Liver Glibenclamide->Liver Acts on Insulin_Degradation Insulin Degradation Glibenclamide->Insulin_Degradation Inhibits Inhibition Inhibition Insulin_Receptor Insulin Receptor Monocyte->Increased_Binding Enhances Liver->Insulin_Degradation

Figure 3: Conceptual Diagram of Glibenclamide's Extrapancreatic Effects.

Conclusion

The active metabolites of glibenclamide, M1 and M2, play a significant role in its overall pharmacological effect. Their formation is primarily mediated by CYP2C9, highlighting the importance of pharmacogenetic considerations in personalizing therapy. The pharmacokinetics of these metabolites are altered in patients with renal impairment, which can increase the risk of prolonged hypoglycemia. The analytical methods detailed in this guide provide a framework for the accurate quantification of glibenclamide and its metabolites, which is fundamental for further research into their clinical significance. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of these active metabolites will continue to inform the safe and effective use of glibenclamide in the management of type 2 diabetes.

References

The Discovery and Characterization of 4-trans-Hydroxy Glibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, metabolism, and pharmacological activity of 4-trans-Hydroxy glibenclamide, a primary active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). This document details the metabolic pathways, summarizes key quantitative data, and outlines the experimental protocols utilized in its characterization.

Introduction

Glibenclamide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. The biotransformation of glibenclamide in the liver leads to the formation of several metabolites, with 4-trans-Hydroxy glibenclamide (M1) being one of the two major, pharmacologically active metabolites.[1][2] Understanding the metabolic fate and activity of this metabolite is crucial for a complete comprehension of glibenclamide's overall clinical efficacy and safety profile.

Metabolic Pathway of Glibenclamide to 4-trans-Hydroxy Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 (CYP) enzyme system.[3][4] The formation of 4-trans-Hydroxy glibenclamide is a phase I metabolic reaction.

  • Key Enzymes Involved: In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the major enzyme responsible for the metabolism of glibenclamide.[4][5] CYP2C9 also contributes to its metabolism, though to a lesser extent.[3][6] Some research also suggests minor roles for CYP2C19, CYP2C8, and CYP3A5.[5][7]

  • Metabolic Reaction: The formation of 4-trans-Hydroxy glibenclamide involves the hydroxylation of the cyclohexyl ring of the glibenclamide molecule.[8]

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolite 4-trans-Hydroxy glibenclamide (M1) Glibenclamide->Metabolite Hepatic Hydroxylation Enzymes CYP3A4 (major) CYP2C9 (minor) Enzymes->Glibenclamide

Fig. 1: Metabolic conversion of glibenclamide.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of glibenclamide and its 4-trans-Hydroxy metabolite (M1) from various studies.

Table 1: Pharmacokinetic Parameters of Glibenclamide and 4-trans-Hydroxy Glibenclamide (M1) in Diabetic Patients with Normal vs. Impaired Renal Function. [9]

ParameterGlibenclamide (Normal Renal Function)Glibenclamide (Impaired Renal Function)4-trans-Hydroxy glibenclamide (M1) (Normal Renal Function)4-trans-Hydroxy glibenclamide (M1) (Impaired Renal Function)
Cmax (ng/mL) -Lower16-5724-85
AUC -Lower-Higher
CL/f -Higher-Lower

Table 2: In Vitro Metabolism of Glibenclamide by Recombinant Human CYP Isoforms. [5]

CYP IsoformGlibenclamide Depletion (%)
CYP3A4 ~90
CYP2C19 ~20-40
CYP2C8 ~20-40
CYP3A5 ~20-40
CYP2C91/1~20-40
CYP2C92/2~20-40
CYP2C93/3~20-40

Pharmacological Activity of 4-trans-Hydroxy Glibenclamide

Contrary to initial assumptions that the metabolites of glibenclamide were inactive, studies have demonstrated that 4-trans-Hydroxy glibenclamide possesses hypoglycemic activity.[1][10]

  • Mechanism of Action: Similar to the parent drug, 4-trans-Hydroxy glibenclamide stimulates insulin secretion from pancreatic β-cells.[1][10]

  • Relative Potency: While active, its potency is considered to be less than that of the parent compound, glibenclamide.[11] One study reported it to be approximately 1/400th as active as glibenclamide in preclinical models.[11]

  • Clinical Significance: The hypoglycemic effect of this metabolite contributes to the overall therapeutic and, potentially, adverse effects (i.e., hypoglycemia) of glibenclamide, particularly in patients with impaired renal function where the metabolite can accumulate.[9]

Signaling_Pathway Metabolite 4-trans-Hydroxy glibenclamide (M1) SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Metabolite->SUR1 Binds to K_channel K+ Channel Closure SUR1->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Fig. 2: Mechanism of action of 4-trans-Hydroxy glibenclamide.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 isoforms responsible for the metabolism of glibenclamide.

Methodology: [4][5]

  • Incubation: Glibenclamide is incubated with human liver microsomes or specific recombinant human CYP isoforms in the presence of an NADPH-generating system.

  • Inhibition: To further confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms.

  • Analysis: The reaction mixtures are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the depletion of the parent drug and the formation of metabolites.

  • Kinetic Analysis: Michaelis-Menten kinetics are determined by incubating varying concentrations of glibenclamide with the CYP isoforms to calculate Km and Vmax values.

Experimental_Workflow Start Start: Glibenclamide + Microsomes/CYPs + NADPH Incubation Incubation Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis: - Metabolite Identification - Kinetic Parameters Analysis->Data

Fig. 3: In vitro metabolism experimental workflow.
Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of glibenclamide and its metabolites in human subjects.

Methodology: [9]

  • Study Design: A single oral dose of glibenclamide is administered to healthy volunteers or patient populations (e.g., with impaired renal function) after an overnight fast.

  • Sample Collection: Serial blood samples are collected at predefined time points over a specified period (e.g., 48 hours). Urine is also collected over a defined interval (e.g., 24 hours).

  • Sample Processing: Plasma is separated from blood samples by centrifugation.

  • Bioanalysis: The concentrations of glibenclamide and its metabolites (including 4-trans-Hydroxy glibenclamide) in plasma and urine are determined using a validated analytical method, typically HPLC with UV detection or LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance (CL/f).

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC): [9]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

  • Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the analytes (e.g., ~230 nm for glibenclamide).

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [8][12]

  • Principle: This highly sensitive and selective technique couples the separation power of HPLC with the detection capabilities of mass spectrometry.

  • Ionization: An electrospray ionization (ESI) source is typically used to generate charged molecules.

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for highly selective quantification.

Conclusion

The discovery of 4-trans-Hydroxy glibenclamide as a pharmacologically active metabolite has significantly advanced our understanding of the clinical pharmacology of glibenclamide. Its formation, primarily mediated by CYP3A4, and its inherent hypoglycemic activity underscore the importance of considering metabolic pathways in drug development and clinical practice. The accumulation of this metabolite in patients with renal impairment highlights a key factor in the risk of prolonged hypoglycemia associated with glibenclamide therapy. This guide provides a foundational resource for professionals in the field to further explore the nuances of glibenclamide's disposition and action.

References

In-Depth Technical Guide: The Biological Activity of 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the sulfonylurea drug glibenclamide. It is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacology, metabolism, and therapeutic potential of this compound. This document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental assessments. Furthermore, it explores the signaling pathways involved and potential off-target effects, offering a complete resource for understanding the biological profile of this significant metabolite.

Introduction

Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells.[1] Following administration, glibenclamide undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of several metabolites.[2][3] Among these, 4-trans-Hydroxy glibenclamide (also known as M1) is a major and pharmacologically active metabolite.[3][4] Understanding the distinct biological activities of this metabolite is crucial for a complete comprehension of the overall therapeutic and toxicological profile of glibenclamide. This guide will delve into the core aspects of 4-trans-Hydroxy glibenclamide's biological activity, presenting key data and experimental approaches.

Mechanism of Action

The primary mechanism of action of 4-trans-Hydroxy glibenclamide mirrors that of its parent compound, glibenclamide. It functions as a potent inhibitor of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][4]

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel subunits (Kir6.2) forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[3] Under normal physiological conditions, an increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of these channels. This closure causes depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2][3]

4-trans-Hydroxy glibenclamide, like glibenclamide, binds to the SUR1 subunit of the K-ATP channel, inducing its closure independently of ATP levels.[5] This action mimics the effect of high glucose, leading to membrane depolarization, calcium influx, and ultimately, the potentiation of insulin secretion.

Signaling Pathway Diagram

Insulin Secretion Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glibenclamide_Metabolite 4-trans-Hydroxy glibenclamide SUR1 SUR1 Subunit Glibenclamide_Metabolite->SUR1 Binds to Kir6_2 Kir6.2 Subunit (K-ATP Channel) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in Depolarization->Ca_Channel Activates Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Radioligand_Binding_Workflow start Start prep Prepare SUR1- expressing membranes start->prep incubate Incubate membranes with [³H]glibenclamide and 4-trans-Hydroxy glibenclamide prep->incubate filter Separate bound and free ligand via vacuum filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Determine IC₅₀ and Ki values count->analyze end End analyze->end Off_Target_Assessment Metabolite 4-trans-Hydroxy glibenclamide Primary_Target Pancreatic K-ATP Channel (SUR1/Kir6.2) Metabolite->Primary_Target High Affinity Potential_Off_Target_1 Cardiac K-ATP Channel (SUR2A/Kir6.2) Metabolite->Potential_Off_Target_1 Potential Interaction (Selectivity to be determined) Potential_Off_Target_2 Smooth Muscle K-ATP Channel (SUR2B/Kir6.1 or Kir6.2) Metabolite->Potential_Off_Target_2 Potential Interaction (Selectivity to be determined) Therapeutic_Effect Insulin Release (Hypoglycemic Effect) Primary_Target->Therapeutic_Effect Leads to Potential_Side_Effect_1 Cardiovascular Effects Potential_Off_Target_1->Potential_Side_Effect_1 May lead to Potential_Side_Effect_2 Vascular Effects Potential_Off_Target_2->Potential_Side_Effect_2 May lead to

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-trans-Hydroxy Glibenclamide in Human Plasma using 4-trans-Hydroxy Glibenclamide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent (type 2) diabetes mellitus.[1] It acts by stimulating insulin (B600854) release from pancreatic β-cells.[2][3] Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into two major pharmacologically active metabolites: 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide (M2b).[2][4] Accurate quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies.

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-trans-Hydroxy glibenclamide-d5, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[5][6][7] Deuterated internal standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte and exhibit nearly identical chemical behavior, correcting for matrix effects and ionization suppression.[6][8]

Signaling Pathway

Glibenclamide Glibenclamide CYP450 Hepatic CYP450 Enzymes (e.g., CYP2C9) Glibenclamide->CYP450 Metabolism Metabolite1 4-trans-Hydroxy Glibenclamide (M1 - Active) CYP450->Metabolite1 Metabolite2 3-cis-Hydroxy Glibenclamide (M2b - Active) CYP450->Metabolite2 Excretion Biliary and Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of glibenclamide.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (100 µL) IS_add Add 4-trans-Hydroxy glibenclamide-d5 (IS) Plasma->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for 4-trans-Hydroxy glibenclamide.

Experimental Protocols

1. Materials and Reagents

  • 4-trans-Hydroxy glibenclamide (Analyte) and this compound (Internal Standard) were sourced from a reputable chemical supplier.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid were purchased from a standard chemical vendor.

  • Human plasma (K2EDTA) was obtained from a certified biobank.

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Stock solutions of the analyte and internal standard (IS) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted with acetonitrile to achieve the final working concentration.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 30% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-trans-Hydroxy glibenclamide510.2385.110025
This compound515.2390.110025

Results and Discussion

The developed method demonstrated excellent linearity, accuracy, and precision for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The use of a deuterated internal standard effectively compensated for any variations during the analytical process.

1. Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
4-trans-Hydroxy glibenclamide0.5 - 500y = 0.015x + 0.003> 0.998

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3. All values were within the acceptable limits set by regulatory guidelines (e.g., FDA and EMA), which typically require the mean accuracy to be within ±15% of the nominal value (±20% for LLOQ) and the precision (CV) not to exceed 15% (20% for LLOQ).[9][10]

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6) Mean Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day (n=18) Mean Conc. (ng/mL)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ0.50.53106.08.50.55110.09.8
LQC1.51.4596.76.21.4898.77.5
MQC7578.2104.34.176.9102.55.3
HQC400390.897.73.5395.298.84.1

3. Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.

Table 4: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
LQC98.291.5
HQC101.593.2

Conclusion

This application note presents a validated UPLC-MS/MS method for the reliable quantification of 4-trans-Hydroxy glibenclamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the method. The described protocol is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies of glibenclamide.

References

Application Note and Protocols for the Quantitative Analysis of Glibenclamide and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[1][2][3] Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[3][4][5] The two major and pharmacologically active metabolites are 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[3][6][7] Given that these metabolites contribute to the overall therapeutic and potential hypoglycemic effects of the drug, a robust and sensitive analytical method for the simultaneous quantification of glibenclamide and its active metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.[6][7] This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2C9 enzymes.[4][5] The biotransformation involves hydroxylation of the cyclohexyl ring, leading to the formation of its main active metabolites, M1 and M2.[3][5] These metabolites are then primarily eliminated through the kidneys.[6]

Glibenclamide_Metabolism Glibenclamide Glibenclamide M1 4-trans-hydroxyglibenclamide (M1) (Active) Glibenclamide->M1 CYP3A4, CYP2C9 (Liver) M2 3-cis-hydroxyglibenclamide (M2) (Active) Glibenclamide->M2 CYP3A4, CYP2C9 (Liver) Excretion Renal Excretion M1->Excretion M2->Excretion

Caption: Metabolic pathway of glibenclamide.

Experimental Protocols

This section details the materials and step-by-step procedures for the quantitative analysis of glibenclamide and its metabolites in plasma using LC-MS/MS.

Materials and Reagents
  • Glibenclamide analytical standard

  • 4-trans-hydroxyglibenclamide (M1) analytical standard

  • 3-cis-hydroxyglibenclamide (M2) analytical standard

  • Gliclazide (B1671584) (Internal Standard - IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve glibenclamide, M1, M2, and gliclazide (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1 v/v) to create working standard solutions at various concentrations.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels (e.g., low, medium, and high).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (gliclazide).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of glibenclamide and its metabolites in plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Calibration_Curve Calibration Curve Quantification->Calibration_Curve Results Concentration Results Calibration_Curve->Results

Caption: Experimental workflow for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 30% B, increase to 90% B over 5 min, hold for 1 min, then return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions Glibenclamide: m/z 494.2 → 369.1M1: m/z 510.2 → 385.1M2: m/z 510.2 → 385.1Gliclazide (IS): m/z 324.1 → 127.1

Data Presentation

The following tables summarize the typical quantitative performance data for the described LC-MS/MS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Glibenclamide1 - 500> 0.991.02[9]
M10.1 - 100> 0.990.102[9]
M20.1 - 100> 0.990.101[9]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
GlibenclamideLow3< 8%< 8%90-110%
Medium50< 6%< 6%92-108%
High400< 5%< 5%95-105%
M1Low0.3< 10%< 10%88-112%
Medium10< 7%< 7%93-107%
High80< 6%< 6%96-104%
M2Low0.3< 10%< 10%89-111%
Medium10< 8%< 8%91-109%
High80< 7%< 7%94-106%

Table 3: Recovery

AnalyteConcentration LevelMean Extraction Recovery (%)
GlibenclamideLow, Medium, High> 85%
M1Low, Medium, High> 85%
M2Low, Medium, High> 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of glibenclamide and its active metabolites, M1 and M2, in human plasma. The simple protein precipitation method for sample preparation offers high recovery and throughput. This application note and the detailed protocols can be readily implemented in research and clinical laboratories for pharmacokinetic and pharmacodynamic assessments of glibenclamide.

References

Application Note & Protocol: Bioanalytical Method for 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative determination of 4-trans-Hydroxy glibenclamide, an active metabolite of glibenclamide, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for pharmacokinetic studies in drug development.

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver to form several metabolites. The primary active metabolite, 4-trans-Hydroxy glibenclamide, exhibits hypoglycemic activity and its quantification in biological matrices is crucial for understanding the overall pharmacokinetics and pharmacodynamics of glibenclamide.[1][2][3]

This application note describes a validated LC-MS/MS method for the reliable quantification of 4-trans-Hydroxy glibenclamide in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, into hydroxylated metabolites.[2] The formation of 4-trans-Hydroxy glibenclamide is a key metabolic route.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolite 4-trans-Hydroxy glibenclamide (Active Metabolite) Glibenclamide->Metabolite Hepatic Metabolism (CYP2C8, CYP2C9)

Caption: Metabolic conversion of Glibenclamide to its active metabolite.

Experimental Workflow

The bioanalytical workflow involves sample preparation from plasma, followed by separation using HPLC and detection by mass spectrometry.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (400 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) IS->Precipitation Centrifuge Centrifuge (12,000 x g, 15 min) Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the analysis of 4-trans-Hydroxy glibenclamide.

Detailed Protocols

4.1. Materials and Reagents

4.2. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 4-trans-Hydroxy glibenclamide and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture.

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[4]

4.3. Sample Preparation (Protein Precipitation)

  • To 400 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution and vortex for 1 minute.[4]

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.[4]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of air or nitrogen at 40 °C.[4]

  • Reconstitute the residue in 120 µL of the mobile phase (50:50, v/v, 5 mM ammonium acetate buffer pH 5.0 and methanol).[4]

  • Filter or centrifuge the reconstituted sample before injection into the LC-MS/MS system.

LC-MS/MS Method

5.1. Liquid Chromatography Conditions

  • HPLC System: Agilent or equivalent

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[4]

  • Guard Column: Phenomenex C18 (4 mm × 3.0 mm)[4]

  • Mobile Phase: 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[4]

  • Elution: Isocratic elution with 70% methanol.[4]

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: 40 °C[4]

  • Injection Volume: 10-20 µL

5.2. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[4]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions: To be determined by infusing the standard solutions of the analyte and IS into the mass spectrometer. For glibenclamide, a precursor ion of m/z 494.2 is often monitored.[5] The hydroxylated metabolite will have a different precursor ion.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters for the analysis of 4-trans-Hydroxy glibenclamide (M1) in plasma.[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
4-trans-Hydroxy glibenclamide (M1)Plasma0.102 - 1640.102> 0.99

Table 2: Accuracy and Precision

AnalyteMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
4-trans-Hydroxy glibenclamide (M1)PlasmaLow QC< 14%< 14%86% - 114%
Medium QC< 14%< 14%86% - 114%
High QC< 14%< 14%86% - 114%

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
4-trans-Hydroxy glibenclamide (M1)PlasmaProtein Precipitation87% - 99%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The detailed protocol and validation data demonstrate its suitability for pharmacokinetic and drug metabolism studies, supporting the clinical development of glibenclamide.

References

Application Notes and Protocols for 4-trans-Hydroxy Glibenclamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 4-trans-Hydroxy glibenclamide, a primary active metabolite of the anti-diabetic drug glibenclamide, for quantitative analysis in biological matrices. The following sections outline various extraction techniques and analytical conditions to ensure accurate and reproducible results in pharmacokinetic and metabolic studies.

Introduction

Glibenclamide is extensively metabolized in the body, with 4-trans-Hydroxy glibenclamide being one of its major pharmacologically active metabolites.[1] Accurate quantification of this metabolite is crucial for understanding the overall efficacy and safety profile of glibenclamide. This document details three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protein Precipitation (PPT) for Plasma Samples

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), HPLC grade[1][2]

  • Formic acid, 0.1% (v/v) in acetonitrile[1]

  • Internal Standard (IS) solution (e.g., glipizide (B1671590) or a stable isotope-labeled analog)[1]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 12,000 x g and 4 °C[1]

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 400 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 10 µL of the Internal Standard solution and vortex for 1 minute.[1]

  • Add 1.2 mL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 3 minutes.[1]

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4 °C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.[1]

  • Reconstitute the residue with 120 µL of the mobile phase (e.g., 50:50 v/v mixture of 5 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.0, and methanol).[1]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a classic technique that provides a cleaner extract compared to PPT.

Materials:

  • Human urine

  • Ethyl acetate, HPLC grade[1]

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge capable of 12,000 x g and 4 °C[1]

  • Vortex mixer

  • Sample concentrator

Protocol:

  • Pipette 400 µL of urine sample into a microcentrifuge tube.[1]

  • Add 10 µL of the Internal Standard solution and vortex for 1 minute.[1]

  • Add 1.0 mL of ethyl acetate.[1]

  • Vortex vigorously for 3 minutes to ensure thorough mixing.[1]

  • Centrifuge at 12,000 x g for 15 minutes at 4 °C to separate the layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) one more time and combine the organic extracts.[1]

  • Evaporate the combined extracts to dryness under a stream of nitrogen.[1]

  • Reconstitute the residue in 120 µL of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) for Plasma Samples

SPE offers the cleanest extracts by effectively removing matrix interferences, which is critical for sensitive analyses.[3] This protocol is adapted from methods for glibenclamide and can be optimized for its hydroxy metabolite.[4][5]

Materials:

  • Human plasma

  • SPE cartridges (e.g., C8 or C18, 100 mg)[4][5]

  • 0.1% Phosphoric acid in water[4]

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Internal Standard (IS) solution

  • SPE vacuum manifold

  • Sample concentrator

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of IS solution. Add 3 mL of 0.1% phosphoric acid, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes.[4]

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% phosphoric acid. Do not allow the column to dry.[6]

  • Sample Loading: Apply the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[4]

  • Washing: Wash the cartridge with 1 mL of 0.1% phosphoric acid, followed by 0.5 mL of 20% acetonitrile in water.[4] Dry the column under vacuum for a few minutes.

  • Elution: Elute the analyte and IS with 2 x 0.5 mL of acetonitrile into a clean collection tube.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100-200 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of 4-trans-Hydroxy glibenclamide and its parent drug, glibenclamide, using various sample preparation and analytical methods.

Table 1: LC-MS/MS Method Parameters and Performance

Parameter4-trans-Hydroxy Glibenclamide in PlasmaGlibenclamide in PlasmaReference
Sample Preparation Protein PrecipitationProtein Precipitation[1][7]
LC Column Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)Acquity UPLC BEH C18[1][7]
Mobile Phase 5 mM Ammonium Acetate (pH 5.0) and Methanol (Isocratic)Acetonitrile (0.1% Formic Acid) and Water (0.1% Formic Acid) (Gradient)[1][7]
Detection Mode ESI Positive MRMESI Positive MRM[1][7]
LLOQ 0.102 ng/mL10 ng/mL[1][7]
Linearity Range 0.102 - 13.6 ng/mL10 - 1280 ng/mL[1][7]
Accuracy 86% - 114%93.6% - 109.7%[1][7]
Precision (Intra-day) < 14%< 6%[1][7]
Precision (Inter-day) < 14%< 6%[1][7]
Recovery Not Reported100.6% - 104.2%[7]

Table 2: Comparison of Sample Preparation Techniques for Glibenclamide

TechniqueMatrixRecoveryKey AdvantagesKey DisadvantagesReference
Protein Precipitation Plasma, Serum>80% for ACN[2]Fast, simple, high-throughputLess clean extract, potential for matrix effects[3][1][8][9]
Liquid-Liquid Extraction Plasma, Urine>91.5%[10]Cleaner extract than PPTMore labor-intensive, use of organic solvents[1][10]
Solid-Phase Extraction Plasma97.8% ± 1.7[4]Cleanest extract, high recovery, reduced matrix effectsMore complex, higher cost per sample[4][5]

Mandatory Visualization

G Experimental Workflow for 4-trans-Hydroxy Glibenclamide Analysis cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Plasma or Urine) is_spike Spike with Internal Standard start->is_spike ppt_add Add Acetonitrile (with 0.1% Formic Acid) is_spike->ppt_add Plasma lle_add Add Ethyl Acetate is_spike->lle_add Urine spe_pretreat Pre-treat Sample is_spike->spe_pretreat Plasma ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant evaporate Evaporate to Dryness ppt_supernatant->evaporate lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->evaporate spe_load Load onto Conditioned Cartridge spe_pretreat->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the analysis of 4-trans-Hydroxy glibenclamide.

References

Application Notes & Protocols for the Determination of 4-trans-Hydroxy Glibenclamide in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glibenclamide, a second-generation sulfonylurea, is an oral hypoglycemic agent widely used in the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver to two major pharmacologically active hydroxylated metabolites, 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide (M2b).[1] The determination of these metabolites in biological fluids such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the assessment of drug metabolism and disposition. This document provides a detailed protocol for the quantitative determination of 4-trans-Hydroxy glibenclamide in human urine samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantitative determination of glibenclamide and its five metabolites, including 4-trans-Hydroxy glibenclamide (M1), in human urine.[2][3]

Reagents and Materials
  • Analytes and Internal Standard (IS):

    • 4-trans-hydroxycyclohexyl glibenclamide (M1)

    • Glipizide (Internal Standard)

  • Chemicals and Solvents:

  • Urine Samples: Blank human urine for calibration standards and quality control (QC) samples, and patient urine samples for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The sample preparation involves a liquid-liquid extraction procedure to isolate the analyte from the urine matrix.[2]

  • Aliquoting: Take 400 μL of the urine sample (calibration standard, QC, or patient sample).

  • Internal Standard Addition: Add 10 μL of the internal standard solution (glipizide) to each sample.

  • Vortexing: Vortex the samples for 1 minute.

  • Extraction: Add 1.0 mL of ethyl acetate to each sample.

  • Shaking: Vigorously shake the samples for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 × g for 15 minutes at 4 °C.[2]

  • Repeat Extraction: Repeat the extraction step (steps 4-6) once more.

  • Combine Extracts: Combine the two organic extracts.

  • Evaporation: Evaporate the combined extracts to dryness in an analytical evaporator.

  • Reconstitution: Reconstitute the residue in 120 μL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[2]

  • Injection: Inject an appropriate volume (e.g., 10 μL) of the reconstituted sample into the LC-MS/MS system for analysis.[2]

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method is employed for the separation and quantification of 4-trans-Hydroxy glibenclamide.[2][3]

  • Liquid Chromatography (LC) System:

    • Column: Agilent Eclipse XDB C18 column or equivalent.

    • Mobile Phase: A gradient of 5 mM ammonium acetate buffer (pH 5.0) and methanol.

    • Flow Rate: As per optimized method.

    • Injection Volume: 10 μL.[2]

  • Mass Spectrometry (MS/MS) System:

    • Ion Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-trans-Hydroxy glibenclamide and the internal standard must be determined and optimized.

Data Presentation

The quantitative performance of the analytical method is summarized in the table below.

Parameter4-trans-Hydroxy Glibenclamide (M1) in Urine
Linear Range 0.989–494 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 0.989 ng/mL[2]
Accuracy at LLOQ 89% to 105%[2]
Precision at LLOQ (Intra-day) < 16%[2]
Precision at LLOQ (Inter-day) < 16%[2]
Accuracy (QC Samples) 94% to 105%[2][3]
Precision (Intra-day QC Samples) < 14%[2][3]
Precision (Inter-day QC Samples) < 14%[2][3]
Extraction Recovery 85%–95%[2][3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of 4-trans-Hydroxy glibenclamide in urine samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 400 µL Urine Sample add_is Add Internal Standard (Glipizide) urine_sample->add_is vortex1 Vortex (1 min) add_is->vortex1 add_ea Add 1.0 mL Ethyl Acetate vortex1->add_ea shake Shake (3 min) add_ea->shake centrifuge Centrifuge (12,000 x g, 15 min, 4°C) shake->centrifuge repeat_extraction Repeat Extraction Once centrifuge->repeat_extraction combine Combine Organic Extracts repeat_extraction->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in 120 µL Buffer/Methanol evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Concentration (ng/mL) quantification->reporting

Caption: Workflow for the determination of 4-trans-Hydroxy glibenclamide in urine.

Logical Relationship Diagram

The following diagram illustrates the relationship between glibenclamide and its major metabolite, 4-trans-Hydroxy glibenclamide, and the analytical approach.

logical_relationship glibenclamide Glibenclamide (Parent Drug) metabolism Hepatic Metabolism glibenclamide->metabolism m1 4-trans-Hydroxy glibenclamide (M1) (Active Metabolite) metabolism->m1 urine_matrix Urine Matrix m1->urine_matrix Excretion lle Liquid-Liquid Extraction urine_matrix->lle Isolation lcms LC-MS/MS Analysis lle->lcms Analysis quant_result Quantitative Result lcms->quant_result

Caption: Relationship between glibenclamide, its metabolite, and the analytical method.

References

Application Notes and Protocols for 4-trans-Hydroxy Glibenclamide-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. The therapeutic efficacy and safety of glibenclamide are influenced by its pharmacokinetic profile, which includes its metabolism into active metabolites. The major active metabolite, 4-trans-Hydroxy glibenclamide, contributes to the overall pharmacological effect.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing and instrument response. 4-trans-Hydroxy glibenclamide-d5, a deuterated analog of the primary metabolite, serves as an ideal internal standard for its quantification in complex biological matrices such as plasma and urine. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution during chromatography and similar ionization efficiency, leading to highly accurate and precise measurements.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic research.

Chemical Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
4-trans-Hydroxy glibenclamide5-chloro-N-(2-(4-(((((trans-4-hydroxycyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide23155-00-2C₂₃H₂₈ClN₃O₆S510.0
This compound5-chloro-N-(2-(4-(((((trans-4-hydroxycyclohexyl-d5)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamideN/AC₂₃H₂₃D₅ClN₃O₆S515.0

Glibenclamide Metabolism and the Role of 4-trans-Hydroxy Glibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[2][3] Both metabolites exhibit hypoglycemic activity, with M1 being the more prominent.[1] Therefore, understanding the pharmacokinetic profile of 4-trans-Hydroxy glibenclamide is essential for a complete assessment of glibenclamide's overall therapeutic effect and potential for drug-drug interactions.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolites Hepatic Metabolism (CYP450) Glibenclamide->Metabolites M1 4-trans-Hydroxy glibenclamide (Active Metabolite) Metabolites->M1 M2 3-cis-Hydroxy glibenclamide (Active Metabolite) Metabolites->M2 Excretion Renal and Biliary Excretion M1->Excretion M2->Excretion

Metabolic pathway of Glibenclamide.

Synthesis of this compound

Disclaimer: The following is a proposed synthetic scheme based on general principles of organic synthesis and deuterium (B1214612) labeling. A specific, published synthesis protocol for this compound was not identified in the conducted literature search.

The synthesis of this compound would likely involve the introduction of deuterium atoms onto the cyclohexyl ring of a suitable precursor. A possible approach could be the deuteration of a protected 4-aminocyclohexanol derivative, followed by coupling with the appropriate sulfonylurea side chain of glibenclamide.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start 4-Aminocyclohexanol Protect Protection of Amino and Hydroxyl Groups Start->Protect Deuterate Deuterium Gas (D2) with Catalyst (e.g., Pd/C) Protect->Deuterate Deprotect Deprotection Deuterate->Deprotect Coupling Coupling with Glibenclamide Side Chain Deprotect->Coupling Purify Purification (e.g., HPLC) Coupling->Purify Final 4-trans-Hydroxy glibenclamide-d5 Purify->Final

A proposed synthetic workflow for this compound.

Bioanalytical Method for Quantification of 4-trans-Hydroxy Glibenclamide in Plasma

This section outlines a typical LC-MS/MS method for the quantification of 4-trans-Hydroxy glibenclamide in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
HPLC SystemUPLC or equivalent
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
4-trans-Hydroxy glibenclamide510.1385.11004020
This compound (IS)515.1390.11004020

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is recommended to optimize these parameters by infusing a standard solution of each compound.

Bioanalytical Method Validation

The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Linearity The relationship between the concentration of the analyte and the instrument response.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter (precision).Assessed at four QC levels: LLOQ, Low, Medium, and High. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal values. The precision (CV%) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20%.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible at low, medium, and high QC concentrations.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Protocol for a Human Pharmacokinetic Study of Oral Glibenclamide

This protocol outlines a single-dose, open-label study to evaluate the pharmacokinetics of 4-trans-Hydroxy glibenclamide following oral administration of glibenclamide.

Study Design and Population
  • Design: Single-center, single-dose, open-label study.

  • Population: Healthy adult volunteers (18-55 years old).

  • Sample Size: A sufficient number of subjects to achieve adequate statistical power (typically 12-24).

  • Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.

Study Procedures
  • Screening: Potential subjects will undergo a screening visit to assess their eligibility based on inclusion and exclusion criteria (medical history, physical examination, and clinical laboratory tests).

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of glibenclamide (e.g., 5 mg) with 240 mL of water.[4]

  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Sample Handling and Storage:

    • Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma into uniquely labeled polypropylene (B1209903) tubes.

    • Store the plasma samples at -80°C until analysis.[5]

  • Safety Monitoring: Subjects will be monitored for any adverse events throughout the study. Blood glucose levels will be monitored to manage any potential hypoglycemia.[4]

Pharmacokinetic Analysis
  • Plasma concentrations of 4-trans-Hydroxy glibenclamide will be determined using the validated LC-MS/MS method described above.

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis. These parameters will include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC₀-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)

    • Terminal elimination half-life (t½)

    • Apparent total clearance (CL/F)

    • Apparent volume of distribution (Vz/F)

PK_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Screening Subject Screening and Informed Consent Dosing Oral Administration of Glibenclamide Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage at -80°C Sampling->Processing Analysis LC-MS/MS Analysis of 4-trans-Hydroxy glibenclamide (using d5-IS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Study Report PK_Analysis->Report

Workflow for a human pharmacokinetic study of glibenclamide.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the active metabolite of glibenclamide in biological matrices. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible data for a better understanding of glibenclamide's clinical pharmacology.

References

Application of 4-trans-Hydroxy Glibenclamide-d5 in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is closely linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary route of glibenclamide metabolism is hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2C9, to form active metabolites, mainly 4-trans-hydroxy glibenclamide (M1).[2] Understanding the concentration and clearance of this metabolite is crucial in diabetes research for assessing drug efficacy, metabolism, and potential drug-drug interactions.

4-trans-Hydroxy glibenclamide-d5 is the deuterium-labeled form of the major active metabolite of glibenclamide. Deuterated compounds are invaluable tools in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where they serve as ideal internal standards.[3][4] The use of a stable isotope-labeled internal standard like this compound enhances the accuracy, precision, and robustness of quantitative assays by compensating for variability during sample preparation and analysis.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in diabetes research, focusing on its application in pharmacokinetic and metabolic studies of glibenclamide.

Application Notes

The primary application of this compound in diabetes research is as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart, 4-trans-hydroxy glibenclamide, in biological matrices such as plasma and urine. This is essential for:

  • Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of glibenclamide. By quantifying the formation and elimination of its major metabolite, researchers can gain a comprehensive understanding of the drug's disposition in the body.[5][6]

  • Metabolism Studies: To investigate the influence of genetic polymorphisms (e.g., in CYP2C9) on glibenclamide metabolism. Variations in the rate of metabolite formation can explain inter-individual differences in drug response and adverse effects.

  • Drug-Drug Interaction (DDI) Studies: To assess the potential of co-administered drugs to inhibit or induce the metabolism of glibenclamide by monitoring changes in the metabolite concentration.

  • Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of glibenclamide.[7]

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable data.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of glibenclamide and its metabolites using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and serve as a reference.[7][8][9][10][11]

Table 1: LC-MS/MS Method Parameters for Quantification of 4-trans-Hydroxy Glibenclamide

ParameterTypical Value/Range
Linearity Range 0.1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Mean Extraction Recovery > 85%

Table 2: Pharmacokinetic Parameters of Glibenclamide and 4-trans-Hydroxy Glibenclamide (M1) in Humans

ParameterGlibenclamide4-trans-Hydroxy Glibenclamide (M1)
Time to Peak Concentration (Tmax) 1.5 - 3 hours2 - 4 hours
Elimination Half-life (t1/2) 3 - 10 hoursVariable, dependent on renal function
Volume of Distribution (Vd) 14 - 32 LNot well characterized
Clearance (CL) 1.9 - 3.1 L/hPrimarily renal

Note: Pharmacokinetic parameters can vary significantly based on patient population (e.g., renal function), formulation, and study design.[5][6][12]

Experimental Protocols

Protocol 1: Quantification of 4-trans-Hydroxy Glibenclamide in Human Plasma using LC-MS/MS

This protocol describes a typical procedure for determining the concentration of 4-trans-hydroxy glibenclamide in human plasma samples from a clinical study.

1. Materials and Reagents

  • 4-trans-Hydroxy glibenclamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank, from a drug-free donor)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and QC Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-trans-hydroxy glibenclamide and this compound in methanol (B129727).

  • Working Standard Solutions: Serially dilute the 4-trans-hydroxy glibenclamide stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., ranging from 1 to 2000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the internal standard working solution (50 ng/mL this compound).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-trans-Hydroxy glibenclamide: Monitor the specific precursor ion to product ion transition.

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators using a weighted linear regression.

  • Determine the concentration of 4-trans-hydroxy glibenclamide in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (Calibrator, QC, Unknown) add_is Add 4-trans-Hydroxy glibenclamide-d5 (IS) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for quantifying 4-trans-Hydroxy glibenclamide in plasma.

Metabolic Pathway of Glibenclamide

metabolic_pathway glibenclamide Glibenclamide enzyme CYP2C9 (Liver) glibenclamide->enzyme metabolite 4-trans-Hydroxy Glibenclamide (M1) enzyme->metabolite

Caption: Metabolic conversion of glibenclamide to its active metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of 4-trans-Hydroxy glibenclamide-d5.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: While specific experimental data for this compound is not widely published, we can predict the mass-to-charge ratios (m/z) based on the known values for glibenclamide and its hydroxylated metabolite. Glibenclamide typically has a precursor ion of m/z 494.2 and a major product ion of m/z 369.2.[1] The addition of a hydroxyl group to form 4-trans-Hydroxy glibenclamide would increase the mass by approximately 16 Da. The further addition of five deuterium (B1214612) atoms (d5) would increase the mass by another 5 Da. Therefore, the expected precursor ion for this compound would be approximately m/z 515.2. The product ions would need to be determined empirically through infusion experiments, but a common fragmentation pattern for glibenclamide involves the loss of the cyclohexylurea (B1359919) moiety.

Q2: Which ionization mode is most suitable for analyzing this compound?

A2: Positive mode electrospray ionization (ESI+) is the most commonly reported and effective ionization technique for glibenclamide and its metabolites.[2][3] This is due to the presence of basic nitrogen atoms in the molecule that are readily protonated.

Q3: What type of internal standard is this compound, and why is it used?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard in quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest (in this case, 4-trans-Hydroxy glibenclamide). This ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Q4: Are there any known interferences when using a deuterated internal standard for glibenclamide metabolites?

A4: Yes, one study noted that when using 4-trans-hydroxy glyburide-d3 (B1448855) as an internal standard, the isotopic peak of the unlabeled analyte interfered with the signal of the internal standard in Multiple Reaction Monitoring (MRM) mode.[4] This highlights the importance of careful selection of MRM transitions and chromatographic separation to avoid such crosstalk.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: Poor Signal Intensity or High Background Noise
Possible Cause Troubleshooting Step Recommended Action
Suboptimal MS Parameters Verify and optimize MS source and compound-specific parameters.Perform an infusion analysis of this compound to determine the optimal precursor and product ions, as well as parameters like collision energy and cone voltage.
Matrix Effects Evaluate the impact of co-eluting matrix components on ionization.Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering substances. Modifying the chromatographic gradient to better separate the analyte from matrix components can also be effective.
Contaminated LC System Check for system contamination from previous analyses.Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile (B52724):water). If contamination persists, consider cleaning or replacing the column and tubing.
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for positive ionization.For ESI+, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is generally recommended to promote protonation.[2]
Problem 2: Inaccurate or Imprecise Quantification
Possible Cause Troubleshooting Step Recommended Action
Internal Standard Instability Assess the stability of the deuterated internal standard in the sample matrix and stock solutions.Prepare fresh stock solutions and evaluate the stability of the internal standard over time and under different storage conditions.
Interference with Internal Standard Check for co-eluting peaks or crosstalk from the analyte's isotopic peaks.As noted, interference from the analyte's isotopic signal can be an issue with deuterated standards.[4] Optimize chromatographic separation to resolve any interfering peaks. Select MRM transitions that are unique to the internal standard and have minimal contribution from the analyte.
Non-linear Calibration Curve Evaluate the concentration range and the potential for detector saturation.Narrow the calibration range or dilute samples that fall in the higher concentration range. Ensure that the internal standard concentration is appropriate and consistent across all samples and standards.
Variable Sample Extraction Recovery Assess the efficiency and consistency of the sample preparation method.Optimize the extraction procedure to ensure high and reproducible recovery for both the analyte and the internal standard. Consider alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of 4-trans-Hydroxy glibenclamide. This protocol should be optimized for your specific instrumentation and experimental goals.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrument.

Parameter Value
LC Column C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40°C
Ionization Mode ESI Positive (ESI+)[2]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MRM Transitions (Predicted)
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
4-trans-Hydroxy glibenclamide~511.2To be determinedTo be determinedTo be determined
This compound (IS) ~516.2 To be determined To be determined To be determined

Note: The exact m/z values and optimal collision energy and cone voltage must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Logical Workflow for Method Optimization

A Define Analyte and IS (this compound) B Direct Infusion of IS A->B C Determine Precursor/Product Ions and Optimize MS Parameters (CE, Cone Voltage) B->C D Develop LC Method (Column, Mobile Phase, Gradient) C->D E Optimize Sample Preparation (Protein Precipitation, LLE, or SPE) D->E F Method Validation (Linearity, Accuracy, Precision, Matrix Effects) E->F G Routine Sample Analysis F->G H Troubleshooting G->H H->C H->D H->E

Caption: Workflow for LC-MS/MS method development and optimization.

Troubleshooting Logic for Poor Signal

rect_node rect_node Start Poor Signal? CheckMS Check MS Tuning? Start->CheckMS CheckLC Check LC Performance? CheckMS->CheckLC Good Signal TuneMS Re-infuse & Optimize MS Parameters CheckMS->TuneMS No/Low Signal CheckSample Check Sample Prep? CheckLC->CheckSample Good Peak Shape CleanLC Flush System, Check for Leaks CheckLC->CleanLC Poor Peak Shape/ High Backpressure ImprovePrep Enhance Cleanup (e.g., use SPE) CheckSample->ImprovePrep Inconsistent Results End Signal Improved TuneMS->End CleanLC->End ImprovePrep->End

Caption: Decision tree for troubleshooting poor signal intensity.

References

Technical Support Center: Analysis of 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 4-trans-Hydroxy glibenclamide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 4-trans-Hydroxy glibenclamide?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of 4-trans-Hydroxy glibenclamide, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[1] These effects can compromise the accuracy, precision, and sensitivity of the bioanalytical method.

Q2: What are the common sources of matrix effects in plasma and urine samples for this analysis?

A2: In plasma, major sources of matrix effects include phospholipids, salts, and proteins that may not be completely removed during sample preparation. For urine samples, endogenous compounds such as urea, creatinine, and various salts can interfere with the ionization of 4-trans-Hydroxy glibenclamide.

Q3: How can I assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two values is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What is an acceptable range for the matrix factor?

A4: Ideally, the matrix factor should be between 0.8 and 1.2, with a coefficient of variation (%CV) of less than 15% across different lots of the biological matrix.[2]

Q5: What is the role of an internal standard (IS) in mitigating matrix effects?

A5: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, can help to compensate for matrix effects. The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be minimized. However, it's important to note that a SIL-IS may not always be available or may be cost-prohibitive. In such cases, a structural analog can be used, but it may not co-elute as closely and therefore may not compensate for matrix effects as effectively.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low and inconsistent peak areas for 4-trans-Hydroxy glibenclamide Significant ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Switch to a more rigorous sample preparation method. If using protein precipitation, consider liquid-liquid extraction or solid-phase extraction to achieve a cleaner extract. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering matrix components. Experiment with different stationary phases. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar ion suppression, thus correcting for the variability.
High variability in results between different sample lots Lot-to-lot differences in the biological matrix are causing variable matrix effects.1. Evaluate Matrix Factor Across Multiple Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect. 2. Normalize with a Suitable Internal Standard: Ensure your chosen internal standard effectively tracks the variability across different lots.
Analyte signal is enhanced in some samples Co-eluting compounds are enhancing the ionization of 4-trans-Hydroxy glibenclamide.1. Improve Chromatographic Resolution: As with ion suppression, enhancing the separation of the analyte from matrix components is crucial. 2. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of interfering compounds, thereby minimizing ion enhancement. However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Poor recovery of 4-trans-Hydroxy glibenclamide Inefficient extraction from the biological matrix.1. Optimize Extraction Solvent and pH: For liquid-liquid extraction, test different organic solvents and pH conditions to maximize the partitioning of the analyte into the organic phase. 2. Select an Appropriate SPE Sorbent: For solid-phase extraction, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the one with the best retention and elution characteristics for the analyte.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of 4-trans-Hydroxy glibenclamide (M1) in human plasma and urine from a validated LC-MS/MS method.[2]

Table 1: Matrix Effect and Extraction Recovery of 4-trans-Hydroxy Glibenclamide (M1) in Human Plasma [2]

AnalyteQC LevelMean Matrix Factor (%)%RSD of Matrix FactorMean Extraction Recovery (%)%RSD of Extraction Recovery
M1Low98.25.692.16.3
M1Medium95.74.890.85.1
M1High99.13.993.54.7

Table 2: Matrix Effect and Extraction Recovery of 4-trans-Hydroxy Glibenclamide (M1) in Human Urine [2]

AnalyteQC LevelMean Matrix Factor (%)%RSD of Matrix FactorMean Extraction Recovery (%)%RSD of Extraction Recovery
M1Low92.57.188.48.2
M1Medium94.36.589.77.5
M1High96.85.991.26.8

Experimental Protocols

Detailed Methodology for Plasma Sample Analysis[2]

1. Sample Preparation: Protein Precipitation

  • To 400 µL of plasma sample, add 10 µL of the internal standard solution (glipizide).

  • Vortex for 1 minute.

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid.

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of 50:50 (v/v) 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727).

2. LC-MS/MS Conditions

  • LC Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 50% methanol in 5 mM ammonium acetate buffer (pH 5.0)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transition for 4-trans-Hydroxy glibenclamide (M1): m/z 510.0 → 369.0

Detailed Methodology for Urine Sample Analysis[2]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 400 µL of urine sample, add 10 µL of the internal standard solution (glipizide).

  • Vortex for 1 minute.

  • Add 1.0 mL of ethyl acetate.

  • Shake vigorously for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction once more with another 1.0 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of 50:50 (v/v) 5 mM ammonium acetate buffer (pH 5.0) and methanol.

2. LC-MS/MS Conditions

  • Same as for plasma analysis.

Visualizations

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolite_M1 4-trans-Hydroxy glibenclamide (M1) (Active Metabolite) Glibenclamide->Metabolite_M1 Hepatic Metabolism (CYP Enzymes) Other_Metabolites Other Hydroxylated Metabolites Glibenclamide->Other_Metabolites Hepatic Metabolism Excretion Excretion Metabolite_M1->Excretion Other_Metabolites->Excretion

Metabolic pathway of glibenclamide.

Matrix_Effect_Workflow cluster_0 Method Development cluster_1 Matrix Effect Assessment cluster_2 Troubleshooting and Validation Start Start: Bioanalytical Method for 4-trans-Hydroxy glibenclamide Sample_Prep Select Sample Preparation (PPT, LLE, or SPE) Start->Sample_Prep LC_MS_Params Optimize LC-MS/MS Parameters Sample_Prep->LC_MS_Params Assess_ME Assess Matrix Effect (Post-Extraction Spike) LC_MS_Params->Assess_ME Acceptable Matrix Effect Acceptable? (MF: 0.8-1.2, %CV < 15%) Assess_ME->Acceptable Troubleshoot Troubleshoot: - Refine Sample Prep - Improve Chromatography - Use SIL-IS Acceptable->Troubleshoot No Validate Proceed to Method Validation Acceptable->Validate Yes Troubleshoot->Sample_Prep Re-optimize

Workflow for mitigating matrix effects.

References

addressing ion suppression with 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-trans-Hydroxy glibenclamide-d5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting substances from the sample matrix inhibit the ionization of the target analyte, in this case, this compound.[1][2] This phenomenon leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[3][4] Common sources of ion suppression in biological matrices like plasma include phospholipids, salts, and other endogenous components.[1][5]

Q2: How does this compound, as a deuterated internal standard, help mitigate ion suppression?

A2: A deuterated internal standard (IS) like this compound is considered the gold standard for compensating for matrix effects.[3] Because it is chemically almost identical to the unlabeled analyte (4-trans-Hydroxy glibenclamide), it is expected to co-elute and experience similar degrees of ion suppression.[1][3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]

Q3: Can this compound completely eliminate issues related to ion suppression?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for ion suppression.[3][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[7][8]

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

Possible Cause: This issue often points towards differential matrix effects, where the analyte and this compound are not experiencing the same degree of ion suppression.[7]

Solutions:

  • Optimize Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC for polar metabolites) can help to achieve better co-elution of the analyte and the internal standard, minimizing their exposure to different matrix components.[1][9]

  • Enhance Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can more effectively remove interfering matrix components compared to a simple protein precipitation.[1][10]

Problem 2: The analyte (4-trans-Hydroxy glibenclamide) and the internal standard (this compound) do not co-elute.

Possible Cause: The deuterium (B1214612) isotope effect can alter the physicochemical properties of the internal standard, leading to a slight difference in retention time compared to the analyte.[8]

Solutions:

  • Modify Chromatographic Conditions: Fine-tuning the mobile phase gradient or temperature can help to improve co-elution.[7]

  • Consider a Different Column: In some cases, a column with slightly lower resolution might promote better overlap of the analyte and internal standard peaks.[8]

Problem 3: Unexpectedly low signal intensity for both the analyte and the internal standard.

Possible Cause: Significant ion suppression is likely affecting both the analyte and the internal standard.

Solutions:

  • Improve Sample Cleanup: This is the most effective way to reduce overall ion suppression. Techniques like SPE are highly recommended to remove a broader range of interferences.[1][10]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this will also reduce the analyte signal, so it's a trade-off.[11]

  • Optimize MS Source Conditions: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to mitigate ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of 4-trans-Hydroxy glibenclamide and this compound in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established method. Spike the extracted matrix with 4-trans-Hydroxy glibenclamide and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with 4-trans-Hydroxy glibenclamide and this compound before performing the extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

A matrix effect value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A significant difference in the matrix effect between the analyte and the internal standard points to differential matrix effects.

Quantitative Data Summary: Hypothetical Matrix Effect Experiment

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike)Matrix Effect (%)
4-trans-Hydroxy glibenclamide1,500,000975,00065.0% (Suppression)
This compound1,550,0001,240,00080.0% (Suppression)

In this hypothetical example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.

Visualizations

cluster_0 Troubleshooting Workflow for Ion Suppression Start Inconsistent Results Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Coelute Co-elution Acceptable? Check_Coelution->Coelute Optimize_Chroma Optimize Chromatography Coelute->Optimize_Chroma No Matrix_Effect Evaluate Matrix Effect Coelute->Matrix_Effect Yes Optimize_Chroma->Check_Coelution Differential_ME Differential Matrix Effect? Matrix_Effect->Differential_ME Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Differential_ME->Improve_Cleanup Yes Acceptable Results Acceptable Differential_ME->Acceptable No Improve_Cleanup->Matrix_Effect

Caption: Troubleshooting workflow for ion suppression.

cluster_1 Sample Preparation and Analysis Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 4-trans-Hydroxy glibenclamide-d5 Sample->Spike_IS Preparation Sample Preparation (PPT, LLE, or SPE) Spike_IS->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Final Concentration Data_Processing->Result

Caption: General workflow for sample analysis.

References

Technical Support Center: 4-trans-Hydroxy glibenclamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of 4-trans-Hydroxy glibenclamide during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is 4-trans-Hydroxy glibenclamide and why is it important?

A1: 4-trans-Hydroxy glibenclamide is an active metabolite of glibenclamide, a sulfonylurea drug used to treat type 2 diabetes.[1][2] It is formed in the body by the action of cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9.[2] This metabolite contributes to the overall therapeutic and potential hypoglycemic effects of glibenclamide. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Q2: What are the key chemical properties of 4-trans-Hydroxy glibenclamide to consider during analysis?

A2: Key properties include its molecular weight of approximately 510.0 g/mol , its classification as a polar, hydroxylated metabolite, and its slight solubility in DMSO and methanol (B129727).[2] Its polar nature, due to the added hydroxyl group, can influence its behavior during extraction and chromatography compared to the parent drug, glibenclamide.

Q3: What are the recommended storage conditions for samples containing 4-trans-Hydroxy glibenclamide?

A3: For long-term stability, it is recommended to store plasma and urine samples at -70°C or -80°C.[3][4] Short-term stability studies have shown that some analytes in plasma can be stable for at least 4 hours at room temperature.[3] However, to minimize the risk of degradation, it is best practice to process samples as soon as possible or freeze them immediately after collection. For urine samples, storage at 4°C is acceptable for up to 48 hours, and at 22°C for up to 24 hours without significant metabolite degradation.[5] Multiple freeze-thaw cycles should be avoided to maintain sample integrity.[6]

Q4: Which type of labware is best to minimize adsorption of 4-trans-Hydroxy glibenclamide?

A4: Due to its polar and hydroxylated nature, 4-trans-Hydroxy glibenclamide may be prone to adsorption onto surfaces. While basic compounds are known to adsorb to glass, hydrophobic compounds can adsorb to polypropylene (B1209903).[7] For polar compounds, using low-adsorption polypropylene or silanized glass vials can help minimize loss of analyte. It is advisable to test for recovery with different types of labware during method development.

Troubleshooting Guide: Poor Recovery of 4-trans-Hydroxy glibenclamide

Poor recovery of 4-trans-Hydroxy glibenclamide can occur at various stages of the analytical process. This guide provides a systematic approach to troubleshooting low recovery issues.

Diagram: Troubleshooting Workflow for Poor Analyte Recovery

TroubleshootingWorkflow cluster_sample Sample Integrity cluster_extraction Extraction Efficiency cluster_analysis Analytical Performance start Low Recovery of 4-trans-Hydroxy glibenclamide Detected sample_handling Step 1: Review Sample Handling and Storage start->sample_handling extraction Step 2: Evaluate Extraction Procedure sample_handling->extraction storage_cond Improper Storage Conditions? (Temp, Freeze-Thaw) sample_handling->storage_cond adsorption Adsorption to Labware? sample_handling->adsorption analysis Step 3: Assess Analytical Method (LC-MS/MS) extraction->analysis extraction_type Suboptimal Extraction Method? (SPE vs. LLE) extraction->extraction_type resolve Problem Resolved analysis->resolve matrix_effects Matrix Effects? analysis->matrix_effects ph Incorrect pH? extraction_type->ph solvent Inappropriate Solvent Choice/Volume? ph->solvent instrument_params Suboptimal Instrument Parameters? matrix_effects->instrument_params

Caption: A logical workflow for troubleshooting poor recovery of analytes.

Issue 1: Low Recovery During Sample Preparation (Extraction)

Troubleshooting Steps:

  • Check Sorbent Choice: For a polar metabolite like 4-trans-Hydroxy glibenclamide, a reversed-phase sorbent (e.g., C8 or C18) is commonly used.[8] If recovery is low, consider a more polar-retentive sorbent or a mixed-mode cation exchange sorbent if the analyte is ionizable.

  • Optimize pH of Loading Solution: The pKa of glibenclamide is 5.3.[2] The hydroxylated metabolite will have a similar acidic proton. Adjusting the pH of the sample to at least 2 pH units below the pKa (i.e., pH ≤ 3.3) will ensure the molecule is neutral and retains better on a reversed-phase sorbent.

  • Evaluate Wash Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker solvent (e.g., higher aqueous content) for the wash step. Analyze the wash eluate to see if the analyte is being lost at this stage.

  • Optimize Elution Solvent: The elution solvent may not be strong enough to fully recover the analyte from the sorbent. Increase the organic solvent strength (e.g., higher percentage of methanol or acetonitrile) or modify the pH of the elution solvent to facilitate elution.

  • Check Flow Rates: High flow rates during sample loading can lead to insufficient interaction with the sorbent and breakthrough of the analyte. Ensure the loading flow rate is slow and controlled.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For a polar metabolite, a more polar extraction solvent may be required compared to the parent drug. While ethyl acetate (B1210297) is commonly used, consider alternatives like a mixture of ethyl acetate and a more polar solvent, or methyl tert-butyl ether (MTBE). A validated method for glibenclamide metabolites in urine uses ethyl acetate.[3]

  • Adjust pH: The pH of the aqueous sample is critical for efficient partitioning into the organic phase. As with SPE, adjusting the pH to below 3.3 will neutralize the molecule and favor its extraction into an organic solvent.

  • Increase Extraction Efficiency: Perform a second or even third extraction of the aqueous phase with fresh organic solvent to improve recovery. Combine the organic extracts before evaporation.

  • Prevent Emulsion Formation: Emulsions can trap the analyte and lead to poor recovery. Centrifuge at a higher speed or for a longer duration to break up emulsions.

Issue 2: Analyte Loss Due to Adsorption

Troubleshooting Steps:

  • Evaluate Labware: As previously mentioned, test for analyte adsorption to different types of collection tubes and autosampler vials (e.g., polypropylene, low-adsorption polypropylene, silanized glass).

  • Modify Solvent Composition: Adding a small amount of organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample matrix or reconstitution solvent can sometimes reduce non-specific binding to surfaces.

Issue 3: Poor Recovery Detected During LC-MS/MS Analysis

Troubleshooting Steps:

  • Assess Ion Suppression/Enhancement: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common cause of poor and variable recovery.[2] To assess this, compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution.

  • Improve Sample Cleanup: If significant matrix effects are observed, a more rigorous sample cleanup is necessary. This could involve switching from protein precipitation to SPE or LLE, or optimizing the existing extraction method.

  • Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate the analyte from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-trans-Hydroxy glibenclamide is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions: The hydroxylated metabolite might be susceptible to in-source fragmentation or degradation. Optimize source parameters such as temperature and voltages to ensure gentle ionization.

  • Investigate Adduct Formation: In positive ion mode, analytes can form adducts with sodium ([M+Na]+) or other ions present in the mobile phase.[1] This can split the signal between different m/z values, leading to an apparent low recovery if only the protonated molecule ([M+H]+) is monitored. Monitor for common adducts and consider optimizing the mobile phase to favor the formation of a single, consistent ion.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 4-trans-Hydroxy glibenclamide from Urine

This protocol is adapted from a validated method for the analysis of glibenclamide and its metabolites in urine.[3]

  • Sample Preparation:

    • To 400 µL of urine sample, add 10 µL of internal standard solution (e.g., a stable isotope-labeled 4-trans-Hydroxy glibenclamide or a structurally similar compound like glipizide).

    • Vortex for 1 minute.

  • pH Adjustment:

    • Add an appropriate volume of acid (e.g., formic acid or hydrochloric acid) to adjust the pH to ≤ 3.3.

  • Extraction:

    • Add 1.0 mL of ethyl acetate.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 1.0 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 120 µL of a suitable solvent (e.g., 50:50 methanol:5 mM ammonium (B1175870) acetate buffer, pH 5.0).

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Extraction of 4-trans-Hydroxy glibenclamide from Plasma

This protocol is based on a validated method for the analysis of glibenclamide and its metabolites in plasma.[3]

  • Sample Preparation:

    • To 400 µL of plasma sample in a polypropylene tube, add 10 µL of internal standard solution.

    • Vortex for 1 minute.

  • Protein Precipitation:

    • Add 1.2 mL of cold acetonitrile containing 0.1% (v/v) formic acid.

    • Vortex for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 120 µL of a suitable solvent (e.g., 50:50 methanol:5 mM ammonium acetate buffer, pH 5.0).

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Diagram: General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample (pH adjusted) equilibrate->load wash 4. Wash Sorbent (e.g., 5% Methanol in Water) load->wash elute 5. Elute Analyte (e.g., 90% Methanol in Water) wash->elute end Proceed to Evaporation & Reconstitution elute->end

Caption: A typical workflow for solid-phase extraction.

Data Presentation

Table 1: LC-MS/MS Parameters for 4-trans-Hydroxy glibenclamide Analysis
ParameterRecommended Setting
Chromatography
ColumnC18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A5 mM Ammonium Acetate in Water, pH 5.0[3]
Mobile Phase BMethanol[3]
GradientIsocratic with 50% Methanol[3]
Flow Rate0.8 mL/min[3]
Column Temperature40°C[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[3]
Monitored Transition (MRM)Precursor Ion (m/z) -> Product Ion (m/z)
Specific m/z values to be optimized for the instrument in use
Internal StandardStable Isotope-Labeled 4-trans-Hydroxy glibenclamide or Glipizide[3]
Table 2: Summary of Troubleshooting Strategies for Low Recovery
Problem AreaPotential CauseRecommended Action
Sample Preparation Inefficient extraction (SPE or LLE)Optimize sorbent/solvent, adjust pH, increase extraction repeats.
Adsorption to labwareUse low-adsorption polypropylene or silanized glass vials.
LC-MS/MS Analysis Matrix effects (ion suppression)Improve sample cleanup, modify chromatography, use SIL-IS.
In-source instabilityOptimize MS source parameters (temperature, voltages).
Adduct formationMonitor for common adducts (e.g., [M+Na]+), optimize mobile phase.
Sample Handling Analyte degradationStore samples at -80°C, minimize freeze-thaw cycles.

Diagram: Glibenclamide Metabolism

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolite 4-trans-Hydroxy glibenclamide Glibenclamide->Metabolite Hydroxylation Enzyme CYP2C8 / CYP2C9 (Liver) Enzyme->Metabolite

Caption: Metabolic pathway of glibenclamide to its active metabolite.

References

minimizing isotopic interference with 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-trans-Hydroxy glibenclamide-d5 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A: Isotopic interference, in the context of deuterated internal standards like this compound, primarily refers to phenomena that can compromise the accuracy of quantitative analysis. The two main types are:

  • Isotopic Exchange (or Back-Exchange): This is the unintended replacement of deuterium (B1214612) atoms on your d5-labeled internal standard with hydrogen atoms from the surrounding solvent or sample matrix.[1] This can lead to a decrease in the internal standard's signal and an artificial increase in the signal of the unlabeled analyte, resulting in overestimated concentrations.[2]

  • Isotopic Overlap: This occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the internal standard. This is more pronounced for higher molecular weight compounds.[3] In the case of 4-trans-Hydroxy glibenclamide, a study noted that the isotopic peak of the analyte interfered with the peak area of a d3-labeled internal standard.[3]

Q2: What factors can promote isotopic exchange with my this compound internal standard?

A: Several factors can increase the rate and extent of deuterium exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest in acidic conditions (approximately pH 2.5-3) and increases significantly under neutral or basic conditions.[1][2][4]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][2][4] It is advisable to work at low temperatures, such as on an ice bath, during sample preparation.[1][4]

  • Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to occur as they can readily exchange protons.[2][4] Storing the standard in aprotic solvents (e.g., acetonitrile) is recommended.[4]

  • Location of Deuterium Labels: Deuterium atoms on heteroatoms (like -OH or -NH) are highly susceptible to exchange. While the d5 label on 4-trans-Hydroxy glibenclamide is typically on the aromatic ring, the stability can still be influenced by experimental conditions.[2][5]

  • Matrix Components: Biological matrices can contain components that may catalyze the exchange process.[2]

Q3: My deuterated internal standard seems to be eluting slightly earlier than the unlabeled analyte in my reversed-phase chromatography. Is this normal and can it cause issues?

A: Yes, this is a known phenomenon called the "isotope effect".[6] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, often leading to a slightly earlier elution in reversed-phase chromatography. While often minor, this can be problematic if the analyte and internal standard elute in a region of variable matrix effects, potentially exposing them to different levels of ion suppression or enhancement and compromising accuracy.[6]

Q4: Are there more stable alternatives to this compound?

A: Yes, stable isotope-labeled internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally considered more robust and reliable as they are not prone to isotopic exchange.[4] However, the synthesis of these standards is often more complex and expensive.[4][7] If persistent issues with isotopic exchange occur with the d5-labeled standard, switching to a ¹³C-labeled version is a recommended solution. Alternatively, a structurally similar but non-isotopically labeled compound, such as glipizide, has been successfully used as an internal standard for the analysis of glibenclamide metabolites.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

If you are observing high variability, poor accuracy, or a trend of increasing analyte concentrations in your quality control samples, consider the following troubleshooting workflow.

G start Inaccurate/Inconsistent Quantitative Results check_purity Step 1: Verify IS Purity - Check for unlabeled analyte in IS stock. - Analyze a high concentration of IS alone. start->check_purity purity_ok Purity Acceptable check_purity->purity_ok impurity Impurity Detected purity_ok->impurity No stability_exp Step 2: Perform IS Stability Experiment (See Protocol Below) - Incubate IS in matrix and solvent over time. purity_ok->stability_exp Yes correct_for_impurity Correct for impurity or obtain a new IS lot. impurity->correct_for_impurity stability_ok IS Stable stability_exp->stability_ok instability IS Unstable (Signal decrease/>15-20% and/or analyte peak appears) stability_ok->instability No resolved Issue Resolved stability_ok->resolved Yes optimize Step 3: Optimize Conditions - Lower temperature (4°C or on ice). - Acidify sample pH (~2.5-3.0). - Minimize processing time. instability->optimize re_evaluate Re-evaluate Stability optimize->re_evaluate re_evaluate->resolved Stable consider_alt Step 4: Consider Alternatives - Switch to a ¹³C-labeled IS. - Use a structural analog IS (e.g., glipizide). re_evaluate->consider_alt Still Unstable consider_alt->resolved

Caption: A workflow for troubleshooting inaccurate quantitative results.

Issue 2: Decreasing Internal Standard Signal Over an Analytical Run

A decreasing signal for this compound across a batch can indicate instability in the autosampler.

  • Check Autosampler Temperature: Ensure the autosampler is maintained at a low temperature (e.g., 4°C) to minimize exchange.[1]

  • Evaluate Stability in Mobile Phase: The mobile phase composition, particularly its pH, might be promoting back-exchange.[1] If chromatographically acceptable, adjust the mobile phase pH to be more acidic.

  • Minimize Sample Residence Time: Reduce the time samples sit in the autosampler before injection.[1]

Quantitative Data Summary

The following tables present hypothetical data from an experiment to evaluate the stability of this compound under different conditions, as described in the experimental protocol below.

Table 1: Stability of this compound in Human Plasma

Incubation Time (hours)Temperature (°C)Sample pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
0257.40%No
4257.418%Yes
2447.45%Minimal
4253.02%No

Table 2: Stability of this compound in Reconstitution Solvent (80:20 Water:Acetonitrile)

Incubation Time (hours)Temperature (°C)Solvent pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
0257.00%No
4257.025%Yes
2447.08%Yes, small
4253.0 (0.1% Formic Acid)<1%No

Interpretation: The data indicates that the this compound internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the neutral reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.

Experimental Protocols

Protocol 1: Evaluating the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic back-exchange is occurring under your specific analytical conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis prep_t0 T=0 Samples: Spike IS into blank matrix. Process immediately. lcms_analysis Analyze all samples by LC-MS/MS. Monitor both IS and analyte MRM transitions. prep_t0->lcms_analysis prep_incubated Incubated Samples: Spike IS into blank matrix. Incubate under test conditions (e.g., 4h at 25°C). process_samples Process incubated and solvent samples after incubation. prep_incubated->process_samples prep_solvent Solvent Stability Samples: Spike IS into reconstitution solvent. Incubate under same conditions. prep_solvent->process_samples process_samples->lcms_analysis compare_is Compare IS peak area in incubated samples to T=0. A >15-20% decrease suggests instability. lcms_analysis->compare_is check_analyte Examine chromatograms for an analyte peak at the IS retention time. This confirms back-exchange. lcms_analysis->check_analyte

Caption: Workflow for evaluating internal standard stability.

Objective: To assess the stability of this compound by incubating it in the sample matrix and reconstitution solvent over time.

Materials:

  • This compound internal standard (IS) stock solution.

  • Blank biological matrix (e.g., human plasma).

  • Sample preparation solvents (e.g., protein precipitation solvent, reconstitution solvent, mobile phase).

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the multiple reaction monitoring (MRM) transitions for both the d5-internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[2]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[2]

References

selecting the right chromatography column for glibenclamide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of glibenclamide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing glibenclamide and its metabolites?

A1: The most prevalent method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique is well-suited for separating glibenclamide and its metabolites from various matrices, including plasma, urine, and pharmaceutical dosage forms.[4][5][6][7]

Q2: What are the key physicochemical properties to consider when selecting a column?

A2: Glibenclamide is a weakly acidic, lipophilic compound. Its metabolites, primarily hydroxylated forms, are more polar than the parent drug. This difference in polarity is the key to their chromatographic separation. The choice of stationary and mobile phases should be aimed at exploiting these polarity differences to achieve optimal resolution.

Table 1: Physicochemical Properties of Glibenclamide

CompoundFormulaMolecular Weight ( g/mol )pKaLogPPolarity
GlibenclamideC23H28ClN3O5S494.0~6.8[4]~3.9Low
Metabolites (e.g., 4-trans-hydroxyglibenclamide)---< 3.9Higher

Q3: Which stationary phase is best for separating glibenclamide and its metabolites?

A3: C18 (Octadecylsilane) columns are the most frequently and successfully used stationary phases for the analysis of glibenclamide and its metabolites due to their hydrophobic nature, which provides good retention for the parent compound.[2][4][8][9][10] C8 (Octylsilane) columns, being slightly less hydrophobic, can also be effective and may offer different selectivity.[9][11] While Cyano (CN) columns have been used, they may sometimes result in poor peak shapes, such as tailing.[5][12]

Q4: When should I consider using a Hydrophilic Interaction Chromatography (HILIC) column?

A4: A HILIC column should be considered when analyzing highly polar metabolites that are not well-retained on traditional reverse-phase columns like C18.[13] For instance, if certain glibenclamide metabolites are eluting at or near the void volume in an RP-HPLC setup, switching to a HILIC method can provide the necessary retention and separation.[5] HILIC is particularly useful when co-analyzing glibenclamide with very polar drugs like metformin (B114582).[5]

Q5: What are the typical column dimensions and particle sizes for this analysis?

A5: For standard HPLC applications, columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are very common.[2][3][14] For faster analysis, particularly with UPLC systems, shorter columns (e.g., 100-150 mm) with smaller particle sizes (e.g., < 3 µm) are used.[1][5]

Troubleshooting Guide

Q1: Why am I seeing poor peak shape (e.g., tailing) for glibenclamide?

A1: Peak tailing for glibenclamide, a weakly acidic compound, can be caused by secondary interactions with active silanol (B1196071) groups on the silica (B1680970) backbone of the column. To mitigate this, consider the following:

  • Use a modern, end-capped column: High-purity silica columns with proper end-capping (like a "low silanol activity" column) minimize silanol interactions.[1]

  • Adjust mobile phase pH: Operating at a lower pH (e.g., 3.0-4.0) ensures that the acidic silanol groups are protonated and less likely to interact with the analyte.[4][6][12]

  • Add a competing base: Incorporating a small amount of an amine modifier, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[15]

Q2: My glibenclamide metabolites are poorly retained on my C18 column. What should I do?

A2: Since the metabolites are more polar than glibenclamide, they will have less retention on a C18 column. To increase retention:

  • Decrease the organic solvent percentage: Reduce the concentration of acetonitrile (B52724) or methanol (B129727) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction between the polar metabolites and the stationary phase.

  • Use a highly aqueous mobile phase: Ensure your C18 column is stable in highly aqueous conditions to avoid phase collapse.

  • Switch to a more polar stationary phase: Consider a column with a polar-embedded group or switch to a HILIC column for optimal retention of very polar metabolites.[5][13]

Q3: How can I improve the resolution between two closely eluting metabolites?

A3: To improve resolution, you can modify several parameters:

  • Optimize the mobile phase: Try changing the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity. Fine-tune the mobile phase pH, as small changes can affect the ionization state and retention of the metabolites differently.

  • Adjust the gradient: If using a gradient method, make the slope shallower in the region where the metabolites elute.

  • Lower the temperature: Reducing the column temperature can sometimes increase selectivity, though it will also increase retention times and backpressure.

  • Try a different stationary phase: A phenyl-hexyl or a C8 column might offer different selectivity compared to a C18, potentially resolving the co-eluting peaks.

Q4: I am experiencing high backpressure. What are the likely causes?

A4: High backpressure is typically caused by a blockage in the system. Check the following:

  • Column Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase. Try reversing and flushing the column (if the manufacturer allows) or replace the frit.

  • Sample Preparation: Ensure your samples are properly filtered (e.g., using a 0.22 µm filter) after preparation to remove any precipitated proteins or other particulates.[5]

  • Mobile Phase: Precipitated buffer salts can clog the system. Ensure your buffer concentration is soluble in the highest organic percentage of your gradient.

  • System Tubing: Check for blockages in the HPLC tubing or injector.

Recommended Columns and Experimental Protocols

The selection of a column and method depends on the specific requirements of the assay, such as the matrix, the required sensitivity, and the available equipment. Below is a summary of commonly used columns and a general experimental protocol.

Table 2: Recommended HPLC Columns and Conditions for Glibenclamide Metabolite Analysis

Column TypeStationary PhaseDimensions (mm)Particle Size (µm)Typical Mobile PhaseApplicationReference
Reverse Phase
Agilent Eclipse XDB-C18C18150 x 4.65Acetonitrile/Methanol and Ammonium Acetate BufferPlasma & Urine[5]
Spherisorb ODSC18--Acetonitrile and Phosphate Buffer (pH 3.5)Plasma & Urine[6]
Symmetry RP18C18--Acetonitrile and Ammonium Phosphate (pH 5.5)Plasma[2]
Spherisorb C-8C8-5Acetonitrile/Water (pH 3.7-3.8)Serum[11]
Zorbax CNCyano--Acetonitrile and Ammonium Acetate (pH 3.5)Plasma[12]
HILIC
Waters Atlantis HILIC SilicaSilica150 x 2.13Acetonitrile and Ammonium Acetate Buffer (pH 4.0)For very polar analytes[5]

Protocol 1: RP-HPLC Method for Glibenclamide and Metabolites in Plasma

This protocol provides a general starting point for method development. Optimization will be required based on your specific system and analytes.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibration at 30% B

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 230 nm.[2][11][14]

    • MS/MS: ESI positive or negative mode, depending on the analytes and mobile phase. Monitor specific parent-daughter ion transitions for glibenclamide and its metabolites.

Protocol 2: Sample Preparation from Plasma via Protein Precipitation

  • To 200 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., Glibornuride, Glipizide, or a deuterated standard like Glyburide-d11).[5][6]

  • Add 600 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation and stabilize analytes).[5]

  • Vortex the mixture vigorously for 2-3 minutes to ensure complete protein precipitation.[5]

  • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4 °C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.[5]

  • Reconstitute the residue in 100-120 µL of the initial mobile phase (e.g., 50:50 water:methanol or the starting gradient conditions).[5]

  • Vortex to dissolve the residue, then centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for injection.

Visualized Workflows

G cluster_workflow Column Selection Workflow A Define Analytes: Glibenclamide & its Metabolites B Assess Analyte Polarity A->B C Metabolites are more polar than parent drug B->C D Start with RP-HPLC (C18 or C8 column) C->D E Are polar metabolites retained and separated? D->E F Method is Suitable. Proceed to Validation. E->F Yes G Consider HILIC or Polar-Embedded Column E->G No

Caption: Workflow for selecting the right chromatography column.

G cluster_troubleshooting Troubleshooting Decision Tree Start Identify Issue PoorShape Poor Peak Shape (Tailing) Start->PoorShape PoorRetention Poor Retention of Polar Metabolites Start->PoorRetention HighPressure High Backpressure Start->HighPressure CheckColumn Use End-capped Column PoorShape->CheckColumn AdjustpH Lower Mobile Phase pH (e.g., pH 3-4) CheckColumn->AdjustpH AddModifier Add TEA to Mobile Phase AdjustpH->AddModifier DecreaseOrganic Decrease % Organic Solvent PoorRetention->DecreaseOrganic SwitchToHILIC Switch to HILIC Column DecreaseOrganic->SwitchToHILIC CheckFrit Check/Replace Column Frit HighPressure->CheckFrit FilterSample Ensure Sample is Filtered CheckFrit->FilterSample CheckBuffer Check Buffer Solubility FilterSample->CheckBuffer

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Sensitivity for 4-trans-Hydroxy Glibenclamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-trans-Hydroxy glibenclamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of their experiments, particularly when dealing with low concentrations of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of 4-trans-Hydroxy glibenclamide?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantitative determination of 4-trans-Hydroxy glibenclamide in biological matrices.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of analytes at sub-nanogram per milliliter levels.[2]

Q2: Which ionization mode is optimal for 4-trans-Hydroxy glibenclamide analysis by LC-MS/MS?

A2: Positive ion mode electrospray ionization (ESI) generally provides higher sensitivity for 4-trans-Hydroxy glibenclamide compared to the negative ion mode.[1]

Q3: What are the common challenges in achieving high sensitivity for 4-trans-Hydroxy glibenclamide analysis?

A3: Common challenges include:

  • Low concentrations in biological samples.

  • Matrix effects from endogenous components in the sample, which can cause ion suppression or enhancement.

  • Poor ionization efficiency of the analyte.

  • Suboptimal sample preparation leading to low recovery.

  • Interference from other metabolites or compounds.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the analysis of 4-trans-Hydroxy glibenclamide.

Issue 1: Weak or No Signal for 4-trans-Hydroxy Glibenclamide

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Infuse a standard solution of 4-trans-Hydroxy glibenclamide directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transitions. All analytes have shown higher sensitivity in positive ion mode.[1]
Inefficient Ionization Optimize the mobile phase composition. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation and enhance the signal in positive ion mode.[3] Consider using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), though ESI is generally more common for this analyte.
Poor Sample Recovery Evaluate your sample preparation method. For plasma, protein precipitation is a common and effective method.[1] For urine, liquid-liquid extraction can yield cleaner samples.[1] Ensure complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for 4-trans-Hydroxy glibenclamide. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Matrix Effects Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a major source of variability. To mitigate this, improve chromatographic separation to move the analyte peak away from interfering compounds. A more rigorous sample cleanup, such as solid-phase extraction (SPE), can also be beneficial.
Inappropriate Internal Standard (IS) The choice of internal standard is critical. While a stable isotope-labeled (SIL) internal standard like 4-trans-hydroxy glibenclamide-d3 is ideal, interference from the analyte's isotopic peak can occur.[1] In such cases, a structural analog like glipizide (B1671590) can be a suitable alternative.[1]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and consistent vortexing and centrifugation times.
LC System Issues Check for leaks, pump issues, or injector problems in your LC system that could lead to inconsistent flow rates or injection volumes.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) for 4-trans-Hydroxy glibenclamide (M1) achieved in various studies.

Table 1: Limits of Quantification in Plasma

Method Matrix LOQ (ng/mL) Reference
LC-MSHuman Plasma0.40[2]
LC-MS/MSHuman Plasma0.102[1]

Table 2: Limits of Quantification in Urine

Method Matrix LOQ (ng/mL) Reference
LC-MSHuman Urine1.06[2]
LC-MS/MSHuman Urine0.989[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To 400 µL of plasma sample, add 10 µL of the internal standard solution (e.g., glipizide).

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid to precipitate the proteins.[1]

  • Vortex again for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 120 µL of the mobile phase (e.g., 50:50 v/v mixture of 5 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.0, and methanol).[1]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Urine (Liquid-Liquid Extraction)
  • To 400 µL of urine sample, add 10 µL of the internal standard solution.

  • Vortex for 1 minute.

  • Add 1.0 mL of ethyl acetate.[1]

  • Shake vigorously for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4 °C.[1]

  • Transfer the organic layer (supernatant) to a clean tube.

  • Repeat the extraction step (steps 3-6) one more time and combine the organic layers.[1]

  • Evaporate the combined extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in 120 µL of the mobile phase.[1]

Visualizations

Experimental_Workflow_Plasma cluster_plasma_prep Plasma Sample Preparation plasma 400 µL Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_ppt Add Acetonitrile (0.1% Formic Acid) vortex1->add_ppt vortex2 Vortex (3 min) add_ppt->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS/MS filter->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Troubleshooting_Workflow start Low or No Signal check_ms Check MS Parameters (Direct Infusion) start->check_ms ms_ok Parameters Optimal? check_ms->ms_ok optimize_ms Optimize MS Parameters ms_ok->optimize_ms No check_lc Check LC Conditions & Sample Prep ms_ok->check_lc Yes optimize_ms->check_ms lc_ok Signal Improved? check_lc->lc_ok optimize_lc Optimize Mobile Phase & Gradient lc_ok->optimize_lc No final_analysis Perform Analysis lc_ok->final_analysis Yes optimize_prep Optimize Sample Prep (e.g., SPE) optimize_lc->optimize_prep optimize_prep->check_lc

Caption: Logical workflow for troubleshooting low signal intensity.

References

impact of mobile phase composition on 4-trans-Hydroxy glibenclamide separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-trans-Hydroxy glibenclamide from its parent compound, glibenclamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 4-trans-Hydroxy glibenclamide from glibenclamide?

A1: The primary challenge lies in the structural similarity between 4-trans-Hydroxy glibenclamide and the parent drug, glibenclamide. The addition of a single hydroxyl group to the cyclohexyl ring results in a small change in polarity. This necessitates a highly selective and optimized chromatographic method to achieve baseline separation, which is crucial for accurate quantification in pharmacokinetic and metabolism studies.

Q2: What type of chromatography is typically used for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed for the separation of glibenclamide and its metabolites.[1][2][3][4] These methods utilize a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.

Q3: What are the key mobile phase parameters that influence the separation?

A3: The critical mobile phase parameters that affect the separation of 4-trans-Hydroxy glibenclamide and glibenclamide are:

  • Organic Modifier Concentration: The type and percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact the retention times of both compounds.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase plays a crucial role in controlling the ionization state of glibenclamide, which has a pKa of approximately 6.8.[4] Adjusting the pH can alter the retention and selectivity of the separation.

  • Buffer Concentration and Type: The choice of buffer (e.g., phosphate (B84403), ammonium (B1175870) acetate) and its concentration can influence peak shape and the overall resolution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution between Glibenclamide and 4-trans-Hydroxy glibenclamide 1. Inappropriate organic modifier concentration. 2. Mobile phase pH is not optimal for selectivity. 3. Inefficient column.1. Optimize Organic Modifier: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times and potentially improve separation. Perform a gradient optimization if using a gradient method. 2. Adjust pH: Since glibenclamide is a weak acid, modifying the pH of the aqueous buffer can alter its polarity and retention. Experiment with pH values around the pKa (e.g., pH 5.8 to 7.8) to maximize the difference in retention between the parent drug and its hydroxylated metabolite. A pH around 3.5 has been used effectively in some methods.[4] 3. Column Maintenance/Replacement: Check the column's performance using a standard mixture. If the efficiency is low, consider cleaning or replacing the column.
Peak Tailing for Glibenclamide or its Metabolite 1. Secondary interactions with the stationary phase. 2. Sample overload. 3. Inappropriate mobile phase pH.1. Use of Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups on the stationary phase. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. pH Adjustment: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.
Variable Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Proper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. If the problem persists, the column may need to be replaced.
Low Signal Intensity 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Optimize Wavelength: While glibenclamide is often detected around 230 nm, verify the optimal wavelength for both the parent drug and the metabolite.[3] 2. Sample Handling: Prepare fresh samples and store them appropriately to prevent degradation. 3. Increase Sample Concentration: If possible, increase the concentration of the injected sample or use a more sensitive detector like a mass spectrometer.

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of glibenclamide and its metabolites. These should be considered as a starting point for method development and optimization.

Example 1: UPLC-MS/MS Method for Glibenclamide

This method is suitable for the rapid analysis of glibenclamide and can be adapted for its metabolites.

ParameterCondition
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm)[2]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[2]
Gradient Binary gradient[2]
Flow Rate 150 µL/min[2]
Detection Tandem Mass Spectrometry (MS/MS)[1]
Retention Time Glibenclamide: ~0.98 min[2]

Example 2: HPLC Method for Glibenclamide in Serum

This method demonstrates a typical RP-HPLC setup for glibenclamide analysis.

ParameterCondition
Column C18 analytical column
Mobile Phase Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 3:2 ratio[4]
Flow Rate Isocratic
Detection UV at 253 nm[4]
Retention Time Glibenclamide: ~8.5 min[4]

Quantitative Data Summary

The retention of glibenclamide and its metabolites is highly dependent on the mobile phase composition. The following table summarizes the expected impact of changing mobile phase parameters.

Parameter ChangeExpected Impact on Retention Time of 4-trans-Hydroxy GlibenclamideRationale
Increase % Acetonitrile DecreaseThe mobile phase becomes less polar, leading to faster elution of the relatively non-polar analyte from the reversed-phase column.
Decrease % Acetonitrile IncreaseThe mobile phase becomes more polar, increasing the interaction of the analyte with the non-polar stationary phase.
Increase pH (towards pKa) DecreaseAs the pH approaches the pKa of glibenclamide (~6.8), the molecule becomes more ionized (negatively charged).[4] The ionized form is more polar and will elute faster from a reversed-phase column.
Decrease pH (away from pKa) IncreaseAt a lower pH, the acidic glibenclamide is in its neutral, less polar form, leading to stronger interaction with the stationary phase and longer retention.

Visualizations

cluster_mobile_phase Mobile Phase Composition cluster_separation Chromatographic Separation organic_modifier Organic Modifier (% Acetonitrile/Methanol) retention Retention Time organic_modifier->retention Increase % -> Decrease RT ph Aqueous Phase pH ph->retention Increase pH -> Decrease RT (for weak acids like Glibenclamide) resolution Resolution (Glibenclamide vs. Metabolite) retention->resolution peak_shape Peak Shape retention->peak_shape

Caption: Impact of Mobile Phase Parameters on Separation.

start Start: Poor Resolution step1 Decrease Organic Modifier Percentage start->step1 check1 Resolution Improved? step1->check1 step2 Adjust Mobile Phase pH check1->step2 No end_success End: Resolution Achieved check1->end_success Yes check2 Resolution Improved? step2->check2 step3 Check Column Performance check2->step3 No check2->end_success Yes end_fail Consider New Column or Method step3->end_fail

Caption: Troubleshooting Workflow for Poor Resolution.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case of 4-trans-Hydroxy glibenclamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug discovery and development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for variability during sample processing and analysis. This guide provides a comprehensive comparison of bioanalytical methods for the hypoglycemic agent glibenclamide, with a focus on the validation of methods using a deuterated internal standard, exemplified by data from a closely related analogue, versus non-deuterated alternatives.

While specific public data on the validation of 4-trans-Hydroxy glibenclamide-d5 as an internal standard is limited, this guide leverages data from a validated method using glyburide-d11 (B562818) (a deuterated form of glibenclamide) to illustrate the performance advantages of stable isotope-labeled standards. This is contrasted with commonly used non-deuterated internal standards, glimepiride (B1671586) and gliclazide (B1671584).

Data Presentation: A Comparative Analysis of Internal Standards

The selection of an internal standard is critical for the accuracy and precision of a bioanalytical method. Ideally, an IS should mimic the analyte's physicochemical properties to account for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, providing superior correction for matrix effects.

Below is a summary of validation parameters from published LC-MS/MS methods for glibenclamide using a deuterated internal standard (glyburide-d11) and two non-deuterated internal standards (glimepiride and gliclazide).

Validation ParameterDeuterated IS: Glyburide-d11[1]Non-Deuterated IS: Glimepiride[2]Non-Deuterated IS: Gliclazide[3]
Linearity Range (ng/mL) 1.02 - 41010 - 12806.67 - 500
Lower Limit of Quantitation (LLOQ) (ng/mL) 1.02106.67
Accuracy (%) at LQC, MQC, HQC Within ± 15% of nominal values93.6 ± 0.4 to 109.7 ± 6.7Within ± 15% of nominal values
Precision (%RSD) at LQC, MQC, HQC < 15%< 6%< 8%
Recovery (%) 87 - 99100.6 ± 0.9 to 104.2 ± 4.9> 90%
Matrix Effect Not explicitly stated, but compensated by ISNot explicitly stated, but compensated by ISNot explicitly stated, but compensated by IS

Experimental Protocols: A Closer Look at the Methodologies

Detailed and well-documented experimental protocols are essential for the reproducibility of bioanalytical methods. Below are the methodologies for the LC-MS/MS analysis of glibenclamide using the compared internal standards.

Method 1: Glibenclamide with Deuterated Internal Standard (Glyburide-d11)

This method describes the simultaneous quantification of glibenclamide and its metabolites in human plasma.[1]

  • Sample Preparation:

    • To 400 µL of plasma, add 10 µL of glyburide-d11 internal standard solution.

    • Vortex for 1 minute.

    • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid for protein precipitation.

    • Vortex for 3 minutes and centrifuge at 12,000 × g for 15 minutes at 4°C.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 120 µL of 50:50 (v/v) 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol.

  • Chromatographic Conditions:

    • LC System: Not specified

    • Column: Not specified

    • Mobile Phase: Not specified

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (m/z):

      • Glibenclamide: Not specified

      • Glyburide-d11: Not specified

Method 2: Glibenclamide with Non-Deuterated Internal Standard (Glimepiride)

This UPLC-MS/MS method was developed for the determination of glibenclamide in rat plasma.[2]

  • Sample Preparation:

    • To plasma samples, add glimepiride as the internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and inject the supernatant.

  • Chromatographic Conditions:

    • UPLC System: Acquity UPLC®

    • Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm)

    • Mobile Phase: Acetonitrile (0.1% formic acid) and water (0.1% formic acid) in a binary gradient.

    • Flow Rate: 150 µL/min

    • Total Run Time: 2.0 min

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple-quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (m/z):

      • Glibenclamide (as [M+Na]+): Not specified

      • Glimepiride (as [M+Na]+): Not specified

Method 3: Glibenclamide with Non-Deuterated Internal Standard (Gliclazide)

This LC-MS/MS method was established for the determination of glibenclamide in human plasma.[3]

  • Sample Preparation:

    • Use gliclazide as the internal standard.

    • Details of the extraction procedure are not specified.

  • Chromatographic Conditions:

    • LC System: Not specified

    • Column: ZORBAX Eclipse XDB-C18

    • Mobile Phase: 0.1% formic acid-acetonitrile (35:65)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (m/z):

      • Glibenclamide: 494.2 → 368.9

      • Gliclazide: 324.0 → 126.9

Mandatory Visualizations: Workflows and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., 4-trans-Hydroxy glibenclamide-d5) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the bioanalysis of glibenclamide using an internal standard.

glibenclamide_pathway glibenclamide Glibenclamide sur1 SUR1 Subunit of ATP-sensitive K+ Channel glibenclamide->sur1 Binds to and inhibits k_atp_channel ATP-sensitive K+ Channel sur1->k_atp_channel Closes membrane_depolarization Membrane Depolarization k_atp_channel->membrane_depolarization Leads to ca_channel Voltage-gated Ca2+ Channel membrane_depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Vesicle Exocytosis ca_influx->insulin_exocytosis Triggers insulin_release Insulin Release insulin_exocytosis->insulin_release

Caption: The signaling pathway of glibenclamide's mechanism of action in pancreatic β-cells.

References

A Head-to-Head Comparison of Internal Standards for Glibenclamide Bioanalysis: 4-trans-Hydroxy glibenclamide-d5 Versus the Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anti-diabetic drug glibenclamide, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of 4-trans-Hydroxy glibenclamide-d5 and other commonly employed internal standards, supported by a review of published experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical workflow. The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards, such as deuterated compounds, and structural analogues.

The Gold Standard: Stable Isotope-Labeled Internal Standards

SIL internal standards are widely regarded as the gold standard in bioanalysis. In these standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a molecule that is chemically and physically almost identical to the analyte, with a slight increase in mass that allows for its differentiation by the mass spectrometer. This near-identical nature enables the SIL-IS to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.

This compound is a deuterated form of one of the main metabolites of glibenclamide. While deuterated forms of the primary analyte, such as glibenclamide-d11, are often preferred, deuterated metabolites can also serve as effective internal standards, particularly when analyzing both the parent drug and its metabolites.

The Alternatives: Structural Analogue Internal Standards

Structural analogue internal standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled. For glibenclamide, commonly used structural analogues include other sulfonylurea drugs like glimepiride (B1671586), gliclazide (B1671584), and glipizide (B1671590). While more readily available and less expensive than SIL-IS, their physicochemical properties can differ from glibenclamide, potentially leading to different chromatographic retention times, extraction recoveries, and ionization responses. These differences can result in less effective compensation for analytical variability.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the performance characteristics of various internal standards for glibenclamide analysis as reported in the scientific literature. It is important to note that a direct head-to-head comparison of all these internal standards in a single study is not available; therefore, the data presented is a collation from different studies.

Table 1: Performance Characteristics of Internal Standards for Glibenclamide Bioanalysis

Internal StandardTypeAccuracy (% Bias)Precision (%RSD)Recovery (%)Matrix EffectReference
Glibenclamide-d11 SIL-ISWithin ±5%< 10%High & ConsistentEffectively Compensated[1]
Glimepiride Structural Analogue93.6% (±0.4) to 109.7% (±6.7)< 6%100.6% (±0.9) to 104.2% (±4.9)Not explicitly detailed[2][3]
Gliclazide Structural AnalogueNot explicitly detailed< 8%> 90%Not explicitly detailed
Glipizide Structural AnalogueGoodGoodNot explicitly detailedUsed due to lack of interference[4]
Flufenamic Acid Structural Analogue> 93.4%1.4% to 6.6%> 91.5%Not explicitly detailed[5]
Ketoconazole Structural AnalogueNot explicitly detailedNot explicitly detailedNot explicitly detailedNot explicitly detailed[6]

Note: The performance of this compound is expected to be in line with other SIL-IS like Glibenclamide-d11, offering high accuracy and precision with effective matrix effect compensation. However, a specific study detailing its use as an internal standard for glibenclamide was not prominently available in the reviewed literature. One study noted that deuterated hydroxy-glibenclamide metabolites (d3) were initially considered for metabolite quantification but were replaced by glipizide due to isotopic interference, a crucial consideration in method development[4].

Experimental Protocols: A Closer Look at the Methodology

The following is a representative experimental protocol for the bioanalytical determination of glibenclamide in human plasma using a structural analogue internal standard, which can be adapted for a SIL-IS.

Objective: To quantify the concentration of glibenclamide in human plasma samples.

Materials:

  • Glibenclamide reference standard

  • Internal standard (e.g., Glimepiride)

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of glibenclamide and the internal standard (e.g., glimepiride) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

    • Prepare working solutions by serially diluting the stock solutions with the appropriate solvent to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 400 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18)[2].

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid[2].

      • Flow Rate: As per column specifications (e.g., 0.3 mL/min)[7].

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor to product ion transitions for glibenclamide and the internal standard. For example:

        • Glibenclamide: m/z 494.2 → 369.1

        • Glimepiride (IS): m/z 491.2 → 352.1

  • Data Analysis:

    • Quantify the glibenclamide concentration in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizing the Workflow and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the logical comparison of internal standards, and the signaling pathway of glibenclamide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Bioanalytical Workflow for Glibenclamide Quantification.

internal_standard_comparison cluster_sil Deuterated IS (e.g., this compound) cluster_analog Structural Analogue IS (e.g., Glimepiride) sil_prop Physicochemically almost identical to analyte sil_adv Co-elutes with analyte Experiences same matrix effects High accuracy and precision analog_prop Structurally similar to analyte analog_disadv Different retention time Variable extraction recovery Inconsistent matrix effect compensation

Deuterated vs. Structural Analogue Internal Standards.

glibenclamide_pathway glib Glibenclamide sur1 SUR1 Subunit of KATP Channel glib->sur1 katp KATP Channel Closure sur1->katp depol Membrane Depolarization katp->depol ca_channel Voltage-Gated Ca2+ Channels Open depol->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx insulin Insulin Secretion ca_influx->insulin

Simplified Signaling Pathway of Glibenclamide Action.

Conclusion: Making an Informed Decision

The selection of an internal standard is a foundational step in the development of a robust and reliable bioanalytical method. The evidence strongly supports the superiority of stable isotope-labeled internal standards, such as this compound or glibenclamide-d11, for the quantification of glibenclamide. Their ability to closely mimic the analyte throughout the analytical process leads to more accurate and precise data by effectively compensating for matrix effects and procedural variability.

While structural analogues like glimepiride and gliclazide can provide acceptable performance and are often more accessible, they carry a higher risk of inconsistent results due to inherent physicochemical differences from glibenclamide. Researchers must carefully validate their chosen internal standard to ensure it meets the rigorous demands of regulatory guidelines and produces high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. When the highest level of data integrity is required, a deuterated internal standard remains the unequivocal choice.

References

A Comparative Guide to Analytical Methods for Glibenclamide Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of glibenclam-ide (also known as glyburide) metabolites in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document outlines the performance of various techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.

Introduction to Glibenclamide Metabolism

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C9.[1] This metabolism results in the formation of several hydroxylated metabolites, with the two major ones being 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2b).[1] Other identified metabolites include 4-cis-hydroxycyclohexyl glyburide (B1671678) (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), 2-trans-hydroxycyclohexyl glyburide (M4), and ethylhydroxycyclohexyl glyburide (M5).[1] Accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of glibenclamide.

Comparative Analysis of Analytical Methods

The quantification of glibenclamide and its metabolites in biological samples is predominantly achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Other less frequently used but viable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Quantitative Performance Data

The following table summarizes the quantitative performance parameters of different analytical methods for the determination of glibenclamide and its metabolites. Data has been compiled from various validation studies.

MethodAnalyte(s)MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%)
LC-MS/MS Glibenclamide & 5 metabolites (M1, M2a, M2b, M3, M4)PlasmaGlibenclamide: 1.02-200 ng/mL, Metabolites: 0.1-20 ng/mLGlibenclamide: 1.02 ng/mL, Metabolites: 0.100–0.113 ng/mL< 14% (intra- & inter-day)86-114%
UPLC-MS/MS GlibenclamideRat Plasma10-1280 ng/mL10 ng/mL< 6%93.6-109.7%
HPLC-UV GlibenclamideHuman Serum50-500 ng/mL25 ng/mL< 2% (intra- & inter-day)94.9-98.9%
HPLC-UV GlibenclamidePharmaceutical Dosage Forms10-70 µg/mL0.5 µg/mL0.56% (repeatability), 0.72% (intermediate)99.22%
GC-MS Glibenclamide (as derivatized product)PlasmaNot specified for metabolitesNot specified for metabolitesNot specified for metabolitesNot specified for metabolites
Capillary Electrophoresis Glibenclamide and other sulfonylureasSerumNot specified for metabolitesNot specified for metabolitesNot specified for metabolitesNot specified for metabolites

Note: Data for GC-MS and Capillary Electrophoresis for the specific quantification of glibenclamide metabolites is limited in the reviewed literature. The table reflects the general capabilities of these techniques.

Experimental Protocols

LC-MS/MS Method for Glibenclamide and its Metabolites

This method is highly sensitive and specific, making it the gold standard for bioanalysis.

a. Sample Preparation (Protein Precipitation) [2]

  • To 100 µL of plasma/serum, add 400 µL of an organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727), 1:1, v/v) containing the internal standard.

  • Vortex the mixture for 30 seconds and sonicate for 10 minutes in a cold water bath (4 °C).

  • Incubate the samples at -20 °C for 1 hour to facilitate protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., acetonitrile:water, 1:1, v/v).

  • Vortex for 30 seconds, sonicate for 10 minutes at 4 °C, and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for injection.

b. Chromatographic Conditions [3]

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10-50 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometric Conditions [3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for glibenclamide and each metabolite need to be optimized.

HPLC-UV Method for Glibenclamide

A more accessible and cost-effective method, suitable for higher concentration levels.

a. Sample Preparation (Solid-Phase Extraction) [4]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C8 or C18) with methanol followed by water.

  • Load the plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions [5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 25 mM phosphate (B84403) buffer, pH 3.5) in a ratio of 60:40 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm or 253 nm.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) - General Procedure

GC-MS requires derivatization to increase the volatility and thermal stability of the analytes.

a. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Perform a liquid-liquid extraction of the biological sample using an appropriate organic solvent (e.g., ethyl acetate) after pH adjustment.

  • Evaporate the organic layer to dryness.

  • Derivatize the dried extract. A common two-step process involves:

    • Methoxyimation: To protect carbonyl groups.[6]

    • Silylation: To replace active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

b. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Capillary Electrophoresis (CE) - General Procedure

CE separates charged molecules in a capillary under the influence of an electric field.

a. Sample Preparation

  • Sample clean-up is similar to HPLC, often involving protein precipitation or solid-phase extraction.

b. CE Conditions

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, which may contain micelles (in Micellar Electrokinetic Chromatography - MEKC) to separate neutral compounds.

  • Voltage: A high voltage is applied across the capillary.

  • Detection: Typically UV-Vis, or coupled to a mass spectrometer (CE-MS).

Visualizations

Glibenclamide Metabolic Pathway

Glibenclamide_Metabolism Glibenclamide Glibenclamide CYP_Enzymes CYP3A4, CYP2C9, etc. (Liver Microsomes) Glibenclamide->CYP_Enzymes M1 M1 (4-trans-hydroxy-glibenclamide) M2b M2b (3-cis-hydroxy-glibenclamide) Other_Metabolites Other Minor Metabolites (M2a, M3, M4, M5) CYP_Enzymes->M1 Hydroxylation CYP_Enzymes->M2b Hydroxylation CYP_Enzymes->Other_Metabolites Hydroxylation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Extraction Extraction (PP, SPE, or LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Separation Chromatographic Separation (LC or GC) or CE Extraction->Separation Derivatization->Separation Detection Detection (MS/MS, UV, etc.) Separation->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification Validation Method Validation Quantification->Validation

References

A Comparative Guide to Internal Standards for Glibenclamide Quantification: Focus on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glibenclamide in biological matrices is paramount for reliable pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving the desired accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated standards are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, chromatographic retention, and ionization efficiency.[1] This co-elution and similar behavior in the mass spectrometer's ion source allow the deuterated internal standard to effectively compensate for matrix effects and other sources of analytical variability, ultimately enhancing the accuracy and precision of the measurement.[1]

Performance Comparison of Internal Standards

The following table summarizes the accuracy and precision data from various studies employing different internal standards for the quantification of glibenclamide.

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)Analytical MethodReference
Deuterated Standard
Glyburide-d111.02 (LLOQ)86 - 114< 14 (Intra-day & Inter-day)LC-MS/MS[3]
Low QC86 - 114< 14 (Intra-day & Inter-day)LC-MS/MS[3]
Medium QC86 - 114< 14 (Intra-day & Inter-day)LC-MS/MS[3]
High QC86 - 114< 14 (Intra-day & Inter-day)LC-MS/MS[3]
Non-Deuterated Standards
Glimepiride (B1671586)10 (LLOQ)117< 6UPLC-MS/MS[4]
20 (LQC)109.7< 6UPLC-MS/MS[4]
160 (MQC)93.6< 6UPLC-MS/MS[4]
1280 (HQC)99.3< 6UPLC-MS/MS[4]
Gliclazide6.67 (LOQ)> 90 (Recovery)< 8 (Inter-day & Intra-day)LC/MS/MS[5]
Not Specified> 90 (Recovery)< 8 (Inter-day & Intra-day)LC/MS/MS[5]

Note: The data for Glyburide-d11 represents the overall accuracy and precision across a range of quality control samples as presented in the source. LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Bioanalytical Method using a Deuterated Internal Standard (Based on Glyburide-d11)

This protocol is adapted from a validated LC-MS/MS method for the quantification of glibenclamide (glyburide) and its metabolites in human plasma.[3]

1. Sample Preparation:

  • To 400 µL of plasma sample, add 10 µL of the internal standard working solution (Glyburide-d11 in methanol).

  • Vortex for 1 minute.

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid for protein precipitation.

  • Vortex for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of air at 40°C.

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727).

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of methanol and ammonium acetate buffer.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both glibenclamide and Glyburide-d11.

Bioanalytical Method using a Non-Deuterated Internal Standard (Based on Glimepiride)

This protocol is based on a validated UPLC-MS/MS method for the determination of glibenclamide in rat plasma.[4]

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (glimepiride in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex and then centrifuge the samples.

  • Transfer the clear supernatant for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A binary gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).

  • Flow Rate: 150 µL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the sodium adducts [M+Na]+ for both glibenclamide and glimepiride.

Visualizing the Analytical Workflow and Glibenclamide's Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the signaling pathway of glibenclamide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., 4-trans-Hydroxy glibenclamide-d5) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for glibenclamide quantification.

G cluster_cell Pancreatic β-cell Glibenclamide Glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 Binds to KATP_Channel KATP Channel Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leading to

References

A Guide to Bioanalytical Assays for 4-trans-Hydroxy Glibenclamide: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of glibenclamide, the accurate quantification of its metabolites is paramount. This guide provides a detailed overview of the linearity and range of a validated bioanalytical method for the major active metabolite, 4-trans-Hydroxy glibenclamide (M1). Due to a scarcity of published, fully validated alternative assays specifically for this metabolite, this guide will focus on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. To provide a valuable comparative context, the performance of this assay is presented alongside typical validation parameters for assays of the parent compound, glibenclamide.

Comparative Analysis of Assay Performance

The following table summarizes the key validation parameters for a highly sensitive LC-MS/MS assay for 4-trans-Hydroxy glibenclamide in human plasma and urine, as well as for several representative assays for the parent drug, glibenclamide. This allows for a contextual comparison of the analytical performance characteristics.

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
4-trans-Hydroxy glibenclamide (M1) LC-MS/MS Human Plasma 0.102 - 164 0.102 > 0.99 [1]
4-trans-Hydroxy glibenclamide (M1) LC-MS/MS Human Urine 0.989 - 494 0.989 > 0.99 [1]
GlibenclamideLC-MS/MSHuman Plasma1.02 - 4101.02> 0.99[1]
GlibenclamideUPLC-MS/MSRat Plasma10 - 1280100.999
GlibenclamideRP-HPLCRat Plasma50 - 1200400.998
GlibenclamideRP-HPLCHuman Serum50 - 50025Not Specified[2]

Experimental Protocol: LC-MS/MS Assay for 4-trans-Hydroxy Glibenclamide

The following is a detailed methodology for the simultaneous quantification of glibenclamide and its metabolites, including 4-trans-Hydroxy glibenclamide, in human plasma and urine.

1. Sample Preparation (Human Plasma)

  • To 400 µL of plasma, 10 µL of an internal standard (IS) solution is added.

  • The sample is vortexed for 1 minute.

  • Protein precipitation is induced by adding 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid.

  • The mixture is vortexed for an additional 3 minutes and then centrifuged at 12,000 x g for 15 minutes at 4°C.

  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of air at 40°C.

  • The residue is reconstituted in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727).

  • The reconstituted sample is then filtered prior to analysis.

2. Chromatographic Conditions

  • High-Performance Liquid Chromatography (HPLC) System: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic elution with 50% methanol in 5 mM aqueous ammonium acetate buffer (pH 5.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Post-Injection Wash: The column is washed with 90% methanol for 7 minutes to remove residual phospholipids.

  • Re-equilibration: The column is re-equilibrated with the mobile phase for 9 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.

  • Ion Source: Turbo (V) ion source with electrospray ionization (ESI).

  • Polarity: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for 4-trans-Hydroxy glibenclamide and the internal standard.

Workflow and Pathway Visualizations

To further elucidate the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (400 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_ppt Add Acetonitrile w/ 0.1% Formic Acid vortex1->add_ppt vortex2 Vortex (3 min) add_ppt->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Buffer/Methanol dry->reconstitute filter Filter reconstitute->filter inject Inject into HPLC filter->inject Analysis Phase hplc Chromatographic Separation (C18 Column, Isocratic Elution) inject->hplc ms Mass Spectrometric Detection (ESI+, MRM Mode) hplc->ms quant Quantification ms->quant

Caption: Workflow for the bioanalysis of 4-trans-Hydroxy glibenclamide.

G cluster_validation Bioanalytical Method Validation cluster_linearity Linearity Determination linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lloq LLOQ linearity->lloq selectivity Selectivity & Specificity selectivity->accuracy stability Stability stability->accuracy cal_standards Prepare Calibration Standards (min. 5 concentrations) lloq->cal_standards Defines lower end of range analyze Analyze Standards cal_standards->analyze plot Plot Peak Area Ratio vs. Concentration analyze->plot regression Perform Linear Regression plot->regression r_squared Determine r² regression->r_squared

Caption: Logical relationship of linearity in bioanalytical method validation.

References

Navigating Bioanalytical Variability: A Comparative Guide to Glibenclamide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precision of bioanalytical methods is paramount for robust and reliable pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of the inter-day and intra-day variability associated with the quantification of glibenclamide and several key alternatives in the treatment of type 2 diabetes. While specific variability data for the internal standard 4-trans-Hydroxy glibenclamide-d5 is not the primary focus of bioanalytical validation reports, its use is crucial for ensuring the accuracy and precision of glibenclamide measurements.

This compound, a deuterated metabolite of glibenclamide, serves as an ideal internal standard in mass spectrometric assays. Its chemical and physical properties closely mimic that of the analyte, glibenclamide, and its major metabolites, ensuring that any variability during sample preparation and analysis is accounted for, thus enhancing the precision and accuracy of the measurement of the actual drug and its metabolites.

This guide focuses on the reported inter-day and intra-day precision for glibenclamide and its therapeutic alternatives, presented as the coefficient of variation (%CV) or relative standard deviation (%RSD). Lower percentages indicate higher precision.

Comparative Analysis of Inter-day and Intra-day Variability

The following tables summarize the reported precision of bioanalytical methods for glibenclamide and its various alternatives. The data is compiled from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

Table 1: Sulfonylureas and Meglitinides

CompoundIntra-day Precision (%CV/%RSD)Inter-day Precision (%CV/%RSD)Bioanalytical Method
Glibenclamide (Glyburide) < 15%< 15%RP-HPLC[1]
Glimepiride < 9.65%< 9.65%UPLC-MS/MS[2]
0.001% (in diluent), 0.007% (in plasma)0.023% (in diluent), 0.025% (in plasma)RP-HPLC[3]
Glipizide ≤ 15%≤ 15%RP-HPLC/UV[4]
Repaglinide < 1.76%< 1.76%HPLC-UV[5][6]
0.5894-0.7344%0.4378-0.8105%RP-HPLC[7]

Table 2: DPP-4 Inhibitors

CompoundIntra-day Precision (%CV/%RSD)Inter-day Precision (%CV/%RSD)Bioanalytical Method
Sitagliptin 1.52% to 3.72%1.81% to 9.87%LC-MS/MS[8]
17%10.63%RP-HPLC[9]
Saxagliptin 0.207%0.216%RP-HPLC[10]
≤ 4.5%≤ 4.5%LC-ESI-MS/MS[11]

Table 3: SGLT2 Inhibitors

CompoundIntra-day Precision (%CV/%RSD)Inter-day Precision (%CV/%RSD)Bioanalytical Method
Canagliflozin 2.80% to 4.97%2.86% to 5.61%LC-MS/MS[12]
0.02-0.35%0.04-1.24%RP-HPLC[13]
Dapagliflozin 0.207%0.216%RP-HPLC[10]
1.35% to 3.19%1.35% to 3.19%RP-HPLC[14]
Empagliflozin < 15%< 15%LC-MS/MS[15]
0.17%0.36%RP-HPLC[16]

Table 4: GLP-1 Receptor Agonists

CompoundIntra-day Precision (%CV/%RSD)Inter-day Precision (%CV/%RSD)Bioanalytical Method
Liraglutide (B1674861) 2.13% to 9.86%4.14% to 8.36%LC-MS/MS[17]
1.11-7.69%1.06-8.83%UPLC-MS/MS[18]
Semaglutide 2.42% to 7.78%< 15%LC-MS/MS[19]
0.2%0.2%RP-UPLC[20]

Experimental Protocols

The data presented above is derived from various validated bioanalytical methods. While specific parameters differ between studies, a general workflow is often followed. Below are representative experimental protocols for the quantification of these analytes in biological matrices.

General Bioanalytical Workflow for Small Molecules (e.g., Glibenclamide, Metformin, etc.)

A common approach for the analysis of small molecule drugs like sulfonylureas, meglitinides, DPP-4 inhibitors, and SGLT2 inhibitors in plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., this compound for glibenclamide analysis).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

2. Chromatographic Separation (HPLC or UPLC):

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Injection Volume: 5-20 µL.

3. Detection (Tandem Mass Spectrometry):

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

General Bioanalytical Workflow for Peptide Drugs (e.g., Liraglutide, Semaglutide)

The analysis of larger peptide-based drugs often requires more complex sample preparation to remove interfering proteins and improve recovery.

1. Sample Preparation (Solid-Phase Extraction or Immunoaffinity Purification):

  • Solid-Phase Extraction (SPE): Plasma samples are loaded onto an SPE cartridge. The cartridge is then washed to remove interfering substances, and the analyte is eluted with an appropriate solvent.

  • Immunoaffinity Purification: This highly specific method uses antibodies against the peptide to capture it from the plasma sample.

2. Chromatographic Separation (UPLC):

  • Column: A column with a larger pore size (e.g., C18, 300 Å) is often used to accommodate the larger size of the peptides.

  • Mobile Phase: Similar to small molecule analysis, a gradient of aqueous and organic solvents is used.

3. Detection (High-Resolution Mass Spectrometry):

  • Ionization Source: ESI.

  • Detection Mode: MRM or high-resolution mass spectrometry (HRMS) for enhanced specificity.

Visualizing the Workflow

The following diagrams illustrate the typical workflows described above.

Bioanalytical Workflow for Small Molecules cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Internal Standard & Precipitating Agent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Results (%CV) Results (%CV) Quantification->Results (%CV)

Caption: General bioanalytical workflow for small molecule drugs.

Bioanalytical Workflow for Peptide Drugs cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Solid-Phase Extraction Solid-Phase Extraction Plasma Sample->Solid-Phase Extraction Add Internal Standard Elution Elution Solid-Phase Extraction->Elution UPLC-HRMS Analysis UPLC-HRMS Analysis Elution->UPLC-HRMS Analysis Data Acquisition Data Acquisition UPLC-HRMS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Results (%CV) Results (%CV) Quantification->Results (%CV)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the anti-diabetic drug glibenclamide. The cross-validation of these methods is crucial for ensuring data accuracy and reliability in pharmacokinetic, toxicokinetic, and clinical studies. This document presents a comprehensive overview of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, complete with experimental protocols and performance data.

Method Performance Comparison

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. Below is a summary of the key performance parameters for the two methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 500 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) ~10 ng/mL0.1 ng/mL
Accuracy (% Recovery) 91.5% - 105%87% - 99%
Precision (%RSD) < 15%< 15%
Specificity Good, but potential for interference from co-eluting compoundsExcellent, highly specific due to mass-based detection
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below to allow for replication and adaptation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma/serum sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and dichloromethane, 1:1 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of the metabolite.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over a few minutes to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-trans-Hydroxy glibenclamide: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

    • Internal Standard: Monitor the corresponding transition for the internal standard.

  • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

The following diagrams illustrate the metabolic pathway of glibenclamide and a typical experimental workflow for its analysis.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolites Hydroxylated Metabolites Glibenclamide->Metabolites CYP2C9, CYP3A4 (Liver) M1 4-trans-Hydroxy glibenclamide (Active) Metabolites->M1 Other_Metabolites Other Metabolites Metabolites->Other_Metabolites Excretion Excretion (Urine and Feces) M1->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of glibenclamide to 4-trans-Hydroxy glibenclamide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Start Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Start->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General experimental workflow for the analysis of 4-trans-Hydroxy glibenclamide.

A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Glibenclamide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of compounds like glibenclamide, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results.[1] An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, chromatographic retention, and mass spectrometric response.[2]

The two primary categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS) are deuterated (stable isotope-labeled) and non-deuterated (typically a structural analogue). This guide provides an objective comparison of these two options for the analysis of glibenclamide, a sulfonylurea drug used to treat type 2 diabetes.[3][4]

Performance Comparison: The Ideal vs. The Analogue

The ideal internal standard co-elutes and exhibits identical chemical and physical behavior to the analyte of interest throughout the entire analytical process, from extraction to detection.[2]

Deuterated Internal Standards (e.g., Glibenclamide-d11, Glibenclamide-d3)

Stable isotope-labeled internal standards, such as those where several hydrogen atoms in the glibenclamide molecule are replaced with deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[2][5]

  • Advantages :

    • Identical Physicochemical Properties : Deuterated standards have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as the non-labeled glibenclamide.[2] This allows for more accurate correction of matrix effects, where components of the biological sample (like plasma or urine) can suppress or enhance the analyte's signal.

    • Co-elution : They typically co-elute with the analyte, ensuring that any variations at that specific retention time are accounted for.[2]

    • Improved Robustness : The use of a deuterated IS can lead to more robust and high-throughput assays with lower rejection rates for analytical batches.[2]

  • Potential Limitations :

    • Isotopic Instability : In rare cases, deuterium atoms can undergo back-exchange with hydrogen atoms from the solvent, particularly if placed on exchangeable sites like hydroxyl or amine groups.[6] Careful design of the labeled molecule is crucial to avoid this.

    • Cost and Availability : Synthesis of deuterated standards is often more complex and expensive than sourcing a structural analogue.[2]

Non-Deuterated Internal Standards (e.g., Glimepiride (B1671586), Glipizide, Flufenamic Acid)

When a deuterated standard is unavailable or cost-prohibitive, a structural analogue is often employed. For glibenclamide, other sulfonylurea drugs like glimepiride or compounds with similar extractability and chromatographic behavior have been used.[7][8][9]

  • Advantages :

    • Accessibility : Structural analogues are often more readily available and less expensive than their deuterated counterparts.

    • Acceptable Performance : For many applications, a well-chosen structural analogue can provide acceptable accuracy and precision.

  • Disadvantages :

    • Different Physicochemical Properties : Since the chemical structure is not identical, the extraction efficiency and chromatographic retention time may differ from glibenclamide.

    • Differential Matrix Effects : Most critically, the analogue may experience different levels of ionization suppression or enhancement from the biological matrix compared to the analyte. This can lead to inaccurate quantification, as the IS may not adequately compensate for the variability affecting the analyte.

Quantitative Data Presentation

The following table summarizes validation parameters from published bioanalytical methods for glibenclamide using both deuterated and non-deuterated internal standards. It is important to note that these results are from different studies and laboratories; therefore, direct comparison should be made with caution as experimental conditions (e.g., instrumentation, matrix, extraction procedure) vary.

Parameter Deuterated IS (Glibenclamide-d11) [7]Non-Deuterated IS (Glimepiride) [9]Non-Deuterated IS (Ketoconazole) [10]
Analytical Method LC-MS/MSUPLC-MS/MSRP-HPLC
Biological Matrix Plasma & UrineRat PlasmaRat Plasma
Linearity (r²) >0.99 (Implied)0.999Not Specified
Linear Range Not Specified10-1280 ng/mLNot Specified
Accuracy (%) Not Explicitly Stated93.6% - 109.7%95.0% - 105.0% (as % Recovery)
Precision (% CV/RSD) Not Explicitly Stated< 6%Not Specified
Recovery (%) 87% - 99% (Plasma)100.6% - 104.2%Not Specified

Experimental Protocols

Key Experiment: Evaluation of Matrix Effects

The ability of an internal standard to compensate for matrix effects is a critical performance indicator.

Objective: To compare the ability of a deuterated (Glibenclamide-d11) and a non-deuterated (Glimepiride) internal standard to correct for variability in ion response caused by different sources of a biological matrix (e.g., human plasma).

Materials:

  • Glibenclamide certified reference standard

  • Glibenclamide-d11 internal standard

  • Glimepiride internal standard

  • Control human plasma from at least six different donors

  • HPLC-grade methanol, acetonitrile (B52724), and formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare solutions of glibenclamide at low and high quality control (QC) concentrations in a neat solvent (e.g., 50:50 methanol:water). Add each IS (Glibenclamide-d11 and Glimepiride) at its working concentration.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from all six donors via protein precipitation. Spike the resulting supernatant with glibenclamide and each IS to the same final concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank plasma from all six donors with glibenclamide and each IS. Then, perform the protein precipitation extraction.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • Calculate MF for the analyte and both internal standards in each of the six plasma sources.

    • Calculate IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Evaluate Variability: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six plasma sources for both the deuterated and non-deuterated IS.

Interpretation: A lower %CV for the IS-normalized matrix factor indicates that the internal standard provides better compensation for the variability of the matrix effect. It is expected that Glibenclamide-d11 will yield a significantly lower %CV than Glimepiride.

Mandatory Visualizations

Glibenclamide's Mechanism of Action

Glibenclamide exerts its glucose-lowering effect by stimulating insulin (B600854) release from pancreatic β-cells.[11] The process is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[12][13] This binding event closes the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels.[3][11][13] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[11][13]

Glibenclamide_Pathway Glibenclamide Glibenclamide SUR1 SUR1 Subunit of K-ATP Channel Glibenclamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Release Insulin Granule Exocytosis Ca_Influx->Insulin_Release Triggers Blood_Glucose Decreased Blood Glucose Insulin_Release->Blood_Glucose Results in IS_Comparison_Workflow cluster_prep Sample Preparation cluster_calc Data Calculation & Analysis Set1 Set 1: Analyte + IS in Neat Solution Analysis LC-MS/MS Analysis Set1->Analysis Set2 Set 2: Blank Plasma Extract + Post-Spike Analyte + IS Set2->Analysis Set3 Set 3: Blank Plasma + Pre-Spike Analyte + IS -> Extraction Set3->Analysis Calc_MF Calculate Matrix Factor (MF) for Analyte and IS Analysis->Calc_MF Calc_IS_MF Calculate IS-Normalized MF Calc_MF->Calc_IS_MF Calc_CV Calculate %CV of IS-Normalized MF Calc_IS_MF->Calc_CV Conclusion Conclusion: Lower %CV indicates superior performance Calc_CV->Conclusion

References

Navigating Internal Standard Use in Bioanalytical Method Validation: A Harmonized Approach Under FDA & EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical method validation, a thorough understanding of the regulatory landscape for the use of internal standards (IS) is paramount. Historically, separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required distinct approaches to ensure compliance. However, with the landmark adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, a unified framework has been established for global drug submissions.[1][2]

This guide provides a comprehensive comparison and detailed overview of the harmonized requirements for internal standard use as outlined in the ICH M10 guideline, which is now the standard for both the FDA and EMA. Adherence to these principles is essential for ensuring the quality and consistency of bioanalytical data that supports the development and market approval of pharmaceutical products.

Core Principles of Internal Standard Use in the Harmonized ICH M10 Guideline

The fundamental role of an internal standard is to ensure the accuracy and precision of an analytical method by correcting for variability during sample processing and analysis. The ICH M10 guideline provides a clear and comprehensive framework for the selection, application, and monitoring of internal standards. A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[3] If an internal standard is not used, a justification must be provided.[1][4]

The preferred choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte, as it exhibits the most similar physicochemical properties.[1] If a SIL-IS is not available, a structural analogue may be used. The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte of interest.[1]

Comparison of Key Guideline Requirements

With the convergence of FDA and EMA guidelines under the ICH M10 umbrella, the requirements for internal standard use are now harmonized. The following table summarizes the key acceptance criteria for various validation parameters related to internal standards as per the ICH M10 guideline.

Validation ParameterICH M10 Harmonized RequirementAcceptance Criteria
Selectivity The analytical method must differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantitation (LLOQ). Response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample.[1][2][3][4]
Matrix Effect The effect of the matrix on the ionization of the analyte and internal standard should be evaluated to ensure it does not impact the accuracy and precision of the method.The accuracy and precision of low and high QCs prepared in at least six different matrix sources should be within ±15%.[2][5]
Internal Standard Response Variability The consistency of the internal standard response should be monitored across each analytical run to identify potential issues with sample processing or instrument performance.The coefficient of variation (%CV) of the internal standard response for the calibration standards and QCs in an accepted run should be monitored. While no specific %CV is mandated in the guideline, significant variability may indicate a need for investigation.[6]

Experimental Protocols

Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check (Selectivity)

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.[3][4]

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at the working concentration.[1]

  • Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[1]

  • Analyze the blank, zero, and LLOQ samples according to the bioanalytical method.

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Matrix Effect Assessment

Objective: To evaluate the impact of matrix components on the analytical response of the analyte and internal standard.

Protocol:

  • Obtain blank biological matrix from at least six different individual sources.[4][5]

  • Prepare three replicates of low and high concentration QC samples in each of the six matrix sources.[4]

  • Analyze the prepared QC samples.

  • Calculate the accuracy and precision for the QCs in each matrix source against the nominal concentration.

Internal Standard Response Variability Monitoring

Objective: To monitor the consistency of the internal standard response across an analytical run.

Protocol:

  • During the analysis of a validation or study sample run, record the peak area or height of the internal standard for each injected sample (calibration standards, QCs, and unknown study samples).

  • Plot the internal standard response for all samples in the run in the order of injection.

  • Visually inspect the plot for any significant trends or abrupt changes in the internal standard response.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard responses for all accepted calibration standards and QCs within the run.

Visualizing Internal Standard Workflows

To further clarify the regulatory expectations and the scientific principles of internal standard use, the following diagrams illustrate key workflows and concepts.

Internal Standard Selection and Validation Workflow cluster_0 Phase 1: Selection cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Start Start: Method Development Select_IS Select Potential Internal Standard Start->Select_IS SIL_IS Stable Isotope-Labeled (SIL) IS Available? Select_IS->SIL_IS Justify Justify Absence of IS (if none used) Select_IS->Justify Use_SIL Select SIL-IS SIL_IS->Use_SIL Yes Use_Analogue Select Structural Analogue SIL_IS->Use_Analogue No Selectivity Perform Selectivity & Interference Check Use_SIL->Selectivity Use_Analogue->Selectivity End End: Report Results Justify->End Matrix_Effect Assess Matrix Effect Selectivity->Matrix_Effect Stability Evaluate IS Stability Matrix_Effect->Stability Monitor_Response Establish IS Response Monitoring Criteria Stability->Monitor_Response Routine_Use Add IS to All Samples (Standards, QCs, Unknowns) Monitor_Response->Routine_Use Analyze Analyze Samples Routine_Use->Analyze Evaluate_IS_Response Evaluate IS Response per Run Analyze->Evaluate_IS_Response Accept_Run Run Accepted Evaluate_IS_Response->Accept_Run Criteria Met Investigate Investigate & Document Deviation Evaluate_IS_Response->Investigate Criteria Not Met Accept_Run->End Investigate->Evaluate_IS_Response

Harmonized workflow for internal standard selection and validation.

Role of Internal Standard in Correcting Variability cluster_0 Sample Preparation cluster_1 Sources of Variability cluster_2 Analysis & Correction Sample Biological Sample (Analyte) Add_IS Add Known Amount of Internal Standard (IS) Sample->Add_IS Extraction Sample Extraction Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Var_Extraction Inconsistent Extraction Recovery Var_Extraction->Extraction Var_Injection Injection Volume Variation Var_Injection->Analysis Var_Ionization Matrix-Induced Ion Suppression/Enhancement Var_Ionization->Analysis Measure_Analyte Measure Analyte Response Analysis->Measure_Analyte Measure_IS Measure IS Response Analysis->Measure_IS Calculate_Ratio Calculate Response Ratio (Analyte/IS) Measure_Analyte->Calculate_Ratio Measure_IS->Calculate_Ratio Quantification Quantify Analyte Concentration Calculate_Ratio->Quantification Final_Result Accurate & Precise Result Quantification->Final_Result

How an internal standard corrects for analytical variability.

References

A Comparative Guide to the Performance of 4-trans-Hydroxy Glibenclamide Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of performance characteristics for various bioanalytical methods used in the quantification of 4-trans-Hydroxy glibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). The assays discussed primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for which deuterated internal standards like 4-trans-Hydroxy glibenclamide-d5 are essential for ensuring accuracy and precision.

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for pharmacokinetic and metabolic studies of glibenclamide.

Metabolic Pathway of Glibenclamide

Glibenclamide is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the hydroxylation of the cyclohexyl ring, leading to the formation of two main metabolites: 4-trans-Hydroxy glibenclamide (M1) and 3-cis-Hydroxy glibenclamide. The diagram below illustrates this primary metabolic conversion.

Glibenclamide_Metabolism cluster_enzyme CYP-mediated Hydroxylation Glibenclamide Glibenclamide Metabolites Major Metabolites Glibenclamide->Metabolites M1 4-trans-Hydroxy glibenclamide (M1) Metabolites->M1 M2b 3-cis-Hydroxy glibenclamide (M2b) Metabolites->M2b a a b b

Caption: Metabolic conversion of Glibenclamide to its major hydroxy metabolites.

Comparison of Assay Performance Characteristics

The following tables summarize the performance characteristics of different published LC-MS/MS methods for the quantification of 4-trans-Hydroxy glibenclamide (M1) in biological matrices. These methods typically employ a deuterated internal standard (IS) to correct for variability during sample processing and analysis.

Table 1: Assay Performance in Human Plasma
ParameterMethod A
Instrumentation LC-MS/MS
Internal Standard Glipizide
Linearity Range 0.100 - 494 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]
Intra-day Precision (%CV) Not explicitly stated
Inter-day Precision (%CV) Not explicitly stated
Accuracy (% Bias) Not explicitly stated
Extraction Recovery 87% - 99%[1]
Matrix Human Plasma[1]
Table 2: Assay Performance in Rat Plasma
ParameterMethod B (UPLC-MS/MS)Method C (RP-HPLC)
Instrumentation UPLC-MS/MS[2][3]RP-HPLC[4]
Internal Standard Glimepiride[2][3]Flufenamic Acid[4]
Linearity Range 10 - 1280 ng/mL[2][3]50 - 1200 ng/mL[4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2][3]40 ng/mL[4]
Intra-day Precision (%CV) < 6%[2][3]Not specified
Inter-day Precision (%CV) < 6%[2][3]Not specified
Accuracy (% Bias) Within ±15% of nominal valuesNot specified
Extraction Recovery 100.6% - 104.2%[2][3]Not specified
Matrix Rat Plasma[2][3]Rat Plasma[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for comparing different assays. Below are summaries of the experimental workflows for the cited methods.

Method A: LC-MS/MS for Human Plasma and Urine

This method describes the quantitative determination of glibenclamide (referred to as glyburide) and its metabolites.

Sample Preparation (Plasma)

The plasma samples are prepared using a protein precipitation method. An internal standard solution is added to the plasma sample, followed by acetonitrile (B52724) with 0.1% formic acid to precipitate proteins. After centrifugation, the supernatant is dried and reconstituted before injection into the LC-MS/MS system.[1]

SamplePrep_Plasma plasma 400 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_acn Add 1.2 mL Acetonitrile (0.1% FA) vortex1->add_acn vortex2 Vortex (3 min) add_acn->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Dry under Air Stream (40°C) supernatant->dry reconstitute Reconstitute in 120 µL Mobile Phase Component dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with 70% methanol (B129727) in 5 mM aqueous ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Mass Spectrometer: API 4000 triple quadrupole[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

Method B: UPLC-MS/MS for Rat Plasma

This method provides a rapid and sensitive approach for glibenclamide quantification.

Sample Preparation

A simple protein precipitation technique is employed for sample preparation.[2]

Chromatographic and Mass Spectrometric Conditions

  • UPLC Column: Acquity UPLC®BEH C18 (1.7 µm)[2]

  • Mobile Phase: Gradient elution with acetonitrile (0.1% formic acid) and water (0.1% formic acid)[2]

  • Flow Rate: 150 µL/min[2]

  • Mass Spectrometer: Triple-quadrupole mass spectrometer[2][3]

  • Ionization Mode: Positive Electrospray Ionization[2]

  • Detection: Multiple Reaction Monitoring (MRM) of sodium adducts [M+Na]+[2][3]

Concluding Remarks

The choice of a bioanalytical assay for 4-trans-Hydroxy glibenclamide depends on the specific requirements of the study, including the biological matrix, the required sensitivity (LLOQ), and the desired throughput. The LC-MS/MS methods presented here demonstrate high sensitivity and specificity, which are critical for pharmacokinetic studies where metabolite concentrations can be low. Method A, for instance, provides a very low LLOQ of 0.100 ng/mL in human plasma, making it suitable for detecting trace levels of the metabolite.[1] Method B offers a rapid analysis time with a 2.0-minute total run time, which is advantageous for high-throughput applications.[2]

When selecting or developing an assay, it is crucial to perform a thorough validation to ensure that the method is accurate, precise, and reliable for the intended application. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to achieve the best possible quantitative performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-trans-Hydroxy glibenclamide-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-trans-Hydroxy glibenclamide-d5, a deuterated active metabolite of the antidiabetic drug glibenclamide.

Adherence to these guidelines is crucial for mitigating risks, ensuring regulatory compliance, and protecting the environment. Given the environmental persistence of glibenclamide, proper disposal of its metabolites is of significant importance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). The deuterated form is not expected to have significantly different chemical hazards from the parent compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Environmental Risk Profile of Glibenclamide

Understanding the environmental impact of the parent compound, glibenclamide, underscores the necessity for meticulous disposal of its metabolites.[1] Improper disposal can lead to the release of active pharmaceutical ingredients into the environment.

Environmental ConcernFinding for GlibenclamideImplication for Disposal
Persistence Glibenclamide is potentially persistent, showing minimal degradation in inherent biodegradability tests.[1]The compound does not readily break down, leading to long-term environmental presence if not disposed of correctly.
Bioaccumulation The high Log P ow of glibenclamide (4.79) indicates a high potential for bioaccumulation in organisms.[1]The compound can accumulate in the food chain, potentially impacting wildlife.
Toxicity While classified as having low chronic toxicity to algae, the most sensitive trophic level tested, the potential for impact remains.[1]Prevents ecological harm by ensuring the compound is incinerated or neutralized by a licensed facility.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.

  • Waste Identification and Segregation:

    • Unused Product: Any unwanted or expired this compound solid material should be treated as chemical waste.

    • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, vials, and bench paper, must be segregated as contaminated waste.

    • Solutions: Any solutions containing this compound must be collected in a designated, sealed, and properly labeled liquid waste container.

  • Waste Containerization:

    • Use appropriate, chemically resistant containers with secure, screw-on caps (B75204) for liquid waste.

    • Collect solid waste, including contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[2]

    • Ensure all containers are in good condition, not leaking, and the exterior is clean.

  • Waste Labeling:

    • Clearly label all waste containers with the words "HAZARDOUS WASTE ".

    • The label must include the full chemical name: "This compound ".

    • Indicate the approximate quantity or concentration of the waste.

    • Note any solvents or other chemicals mixed with the waste.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).

    • This area should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is known to all laboratory personnel and is regularly inspected by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility, typically via incineration.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final disposal.

G cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal A Unused Product (Solid) D Segregate Waste Types A->D B Contaminated Materials (Gloves, Tips, etc.) B->D C Solutions (Liquid Waste) C->D E Select & Fill Appropriate Waste Container D->E Separate Containers F Label Container: 'HAZARDOUS WASTE' + Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) G->H When Full or Ready I EHS Pickup and Transport H->I J Licensed Waste Disposal (Incineration) I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling 4-trans-Hydroxy glibenclamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document provides essential guidance for the safe handling and disposal of 4-trans-Hydroxy glibenclamide-d5, a key active metabolite of the antidiabetic compound glibenclamide.[1][2] The information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[3][4]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[5] The outer glove should be removed after handling and disposed of in a sealed bag.[5]
Gown Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][5]Protects against skin contact from spills and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately if contaminated.[3]
Eye & Face Protection Goggles are required to protect against spills or splashes.[3][6] Safety glasses with side shields are not sufficient.[3]Protects eyes and mucous membranes from exposure to the chemical.[3]
Respiratory Protection An N95 surgical respirator mask or higher, which has been properly fit-tested, is required when handling the powder form of the compound.[3]Protects against inhalation of airborne particles.[3] A standard surgical mask does not provide adequate respiratory protection.[3]
Head & Shoe Covers Disposable head, hair, and shoe covers are required.[3][6] Two pairs of shoe covers should be worn.[3]Prevents contamination of the work area and personal belongings with hazardous drug residue.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the work area is a designated and restricted zone, clearly marked with hazard signs.[5]

  • Work should be conducted in a certified chemical fume hood or a compounding primary engineering control (C-PEC), such as a powder hood.[3]

  • Have an emergency spill kit readily accessible.

  • Wash hands thoroughly before donning PPE.[5]

2. Donning PPE:

  • Don shoe covers (two pairs), hair and head covers.

  • Don the inner pair of gloves.

  • Don the disposable gown, ensuring cuffs of the inner gloves are tucked under the gown sleeves.[3][5]

  • Don the outer pair of gloves over the gown sleeves.[3][5]

  • Don the fit-tested N95 respirator.

  • Don goggles.

3. Handling this compound (Powder):

  • Carefully unpack the container, preferably within the fume hood.

  • To minimize dust generation, handle the compound gently.[7]

  • For weighing, use a containment balance enclosure if available.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • The compound is soluble in DMSO and methanol.[1]

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the gown and dispose of it.

  • Remove shoe covers, head and hair covers, and dispose of them.

  • Remove goggles and respirator.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[5]

Disposal Plan

  • All disposable PPE (gloves, gown, shoe covers, head cover, mask) should be considered contaminated and disposed of as hazardous waste.[3]

  • Place all contaminated disposable items in a sealed, clearly labeled hazardous waste container.[5][8]

  • Dispose of unused compound and any solutions containing the compound as hazardous chemical waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Assemble Materials:

    • This compound solid

    • Anhydrous DMSO or Methanol

    • Appropriate glassware (e.g., volumetric flask, beaker)

    • Pipettes and tips

    • Vortex mixer or sonicator

  • Pre-weighing:

    • In a chemical fume hood, place a weigh boat on an analytical balance and tare.

    • Carefully add the desired amount of this compound to the weigh boat.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed solid to a volumetric flask.

    • Add a small amount of the chosen solvent (DMSO or methanol) to the flask.

    • Gently swirl the flask to wet the solid.

    • Use a vortex mixer or sonicator to aid in dissolution.

    • Once dissolved, add the solvent to the final desired volume.

  • Storage:

    • The compound is stable for at least 2 years when stored at -20°C.[1]

    • Protect from light and moisture.[1]

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Diagrams

Handling_and_Disposal_Workflow Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_ppe Don PPE cluster_handling Handling cluster_doffing Doff PPE cluster_disposal Disposal prep1 Designate Restricted Work Area prep2 Work in Fume Hood/C-PEC prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 prep4 Wash Hands prep3->prep4 ppe1 Shoe & Head Covers prep4->ppe1 Start PPE Donning ppe2 Inner Gloves ppe1->ppe2 ppe3 Gown ppe2->ppe3 ppe4 Outer Gloves ppe3->ppe4 ppe5 Respirator (N95) ppe4->ppe5 ppe6 Goggles ppe5->ppe6 handle1 Unpack in Fume Hood ppe6->handle1 Begin Handling handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 Complete Handling disp2 Unused Compound/Solutions in Hazardous Waste handle3->disp2 doff2 Remove Gown doff1->doff2 disp1 Contaminated PPE in Hazardous Waste doff1->disp1 doff3 Remove Shoe/Head Covers doff2->doff3 doff4 Remove Goggles/Respirator doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Wash Hands doff5->doff6 disp3 Follow Regulations disp1->disp3 disp2->disp3

Caption: Workflow for safe handling and disposal.

References

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